molecular formula C12H18N4O B13316763 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

Katalognummer: B13316763
Molekulargewicht: 234.30 g/mol
InChI-Schlüssel: MXNILURPCDZSOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide (CAS 1282695-08-2) is a high-value chemical building block incorporating a piperidine scaffold, a structure of paramount importance in modern medicinal chemistry and drug discovery. Piperidine rings are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous natural alkaloids . This compound features a piperidine core functionalized with both an aminomethyl group and a nicotinamide (pyridine-3-carboxamide) moiety, making it a versatile intermediate for the synthesis of more complex molecules. The piperidine structural motif is a cornerstone in the development of potential therapeutics . Recent advances in synthetic chemistry, including hydrogenation and cyclization techniques, have further solidified the role of substituted piperidines as key intermediates . The specific piperidine-carboxamide pharmacophore is of particular research interest, as this structural class has been identified in investigations of potent and selective inhibitors for various biological targets. For instance, piperidine carboxamide analogs have been explored as potential antimalarial agents, demonstrating the broad applicability of this chemotype in infectious disease research . Researchers can utilize this compound to develop novel substances for probing biological mechanisms or as a precursor in synthetic routes. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

Molekularformel

C12H18N4O

Molekulargewicht

234.30 g/mol

IUPAC-Name

2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C12H18N4O/c13-8-9-3-6-16(7-4-9)12-10(11(14)17)2-1-5-15-12/h1-2,5,9H,3-4,6-8,13H2,(H2,14,17)

InChI-Schlüssel

MXNILURPCDZSOQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CN)C2=C(C=CC=N2)C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the basic properties of the heterocyclic compound 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide. As a molecule featuring multiple nitrogenous functional groups, its acid-base chemistry is critical to its behavior in biological and pharmaceutical contexts. This document offers a detailed examination of its potential basic centers, theoretical estimations of their pKa values, and robust experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical characteristics to inform its application in medicinal chemistry and pharmacology.

Introduction: The Significance of Basicity in Drug Development

The compound 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is a notable scaffold in medicinal chemistry, with structural motifs found in molecules targeting a range of biological entities. The presence of pyridine, piperidine, and a primary amine group imparts significant basicity to the molecule. Understanding the ionization behavior of these functional groups, quantified by their acid dissociation constants (pKa), is paramount for several reasons:

  • Solubility and Dissolution: The ionization state of a compound dramatically influences its aqueous solubility. Generally, the salt form of a basic compound is significantly more soluble than its free base form.

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The charge of a molecule affects its ability to cross biological membranes, influencing its absorption in the gastrointestinal tract and its distribution throughout the body.

  • Target Binding: The protonation state of a drug molecule can be critical for its interaction with its biological target, as ionic interactions are often key components of binding.

  • Pharmaceutical Formulation: Knowledge of a compound's pKa is essential for selecting appropriate salt forms and for developing stable and effective pharmaceutical formulations.

This guide will delve into the theoretical and practical aspects of the basicity of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide, providing a foundational understanding for its rational development and application.

Chemical Structure and Identification of Basic Centers

The chemical structure of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide reveals three nitrogen atoms that are potential sites of protonation and thus contribute to the overall basicity of the molecule.

Figure 1. Chemical structure of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide with basic centers highlighted.

The three basic centers are:

  • N1 (Pyridine Nitrogen): The nitrogen atom within the pyridine ring.

  • N2 (Piperidine Nitrogen): The tertiary amine nitrogen within the piperidine ring.

  • N3 (Primary Amine Nitrogen): The nitrogen of the aminomethyl group attached to the piperidine ring.

The carboxamide group is generally considered neutral and does not contribute to the basicity of the molecule under physiologically relevant pH conditions.

Theoretical Physicochemical Properties and Protonation Equilibria

While experimental determination is the gold standard, the pKa values of the basic centers can be estimated by considering the pKa of analogous, simpler molecules.

  • Pyridine: The pKa of pyridine is approximately 5.2. The lone pair of electrons on the nitrogen is in an sp2 hybridized orbital and is not involved in the aromatic system, making it available for protonation.[1][2]

  • Piperidine: Piperidine is a saturated aliphatic amine with a pKa of about 11.2. The lone pair on the nitrogen is in an sp3 hybridized orbital, which is less electronegative than an sp2 orbital, making the lone pair more available for protonation and piperidine a much stronger base than pyridine.[2][3]

  • Primary Amines: A typical primary alkylamine, such as methylamine, has a pKa of around 10.6.

Based on these parent structures, we can predict the approximate pKa values for the three basic centers in 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide. It is important to note that the electronic effects of the substituents will influence the actual pKa values.

Basic CenterParent MoleculeTypical pKaPredicted pKa for 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamideRationale for Prediction
N3 (Primary Amine) Methylamine~10.6~10.5The aminomethyl group is attached to the piperidine ring, which is an alkyl substituent and should have a minimal electronic effect on the basicity of the primary amine.
N2 (Piperidine Nitrogen) Piperidine~11.2~9.5The piperidine nitrogen is directly attached to the electron-withdrawing pyridine ring at the 2-position. This will significantly decrease its basicity compared to unsubstituted piperidine.
N1 (Pyridine Nitrogen) Pyridine~5.2~4.5The pyridine ring is substituted with an electron-donating amino group (the piperidin-1-yl group) at the 2-position and an electron-withdrawing carboxamide group at the 3-position. The net effect is likely a slight decrease in basicity.

Order of Protonation:

Based on these estimated pKa values, the order of protonation as the pH decreases would be:

  • N3 (Primary Amine): The most basic center.

  • N2 (Piperidine Nitrogen): The next most basic center.

  • N1 (Pyridine Nitrogen): The least basic center.

The protonation equilibria are illustrated in the following diagram:

Protonation_Equilibria B Free Base (B) BH BH+ B->BH + H+ (pKa3 ~10.5) BH2 BH2++ BH->BH2 + H+ (pKa2 ~9.5) BH3 BH3+++ BH2->BH3 + H+ (pKa1 ~4.5)

Stepwise protonation of the molecule.

Experimental Determination of Basic Properties

To obtain accurate pKa values, experimental determination is necessary. The following are detailed protocols for two common and reliable methods: potentiometric titration and UV-Vis spectrophotometric titration.[4][5][6]

Potentiometric Titration

Principle: This method involves the gradual addition of a strong acid (titrant) to a solution of the basic compound. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[4][5] For a polyprotic base like the one , multiple inflection points and half-equivalence points will be observed on the titration curve.[7]

Experimental Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide (or its dihydrochloride salt).

    • Dissolve the compound in a known volume (e.g., 50 mL) of deionized, carbonate-free water. A co-solvent like methanol or ethanol may be used if solubility is an issue, but this will affect the measured pKa values.[4]

    • The final concentration should be in the range of 1-10 mM.

  • Titrant Preparation:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

  • Instrumentation Setup:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

    • Place the analyte solution in a thermostatted vessel and maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Use an automated titrator or a burette to add the HCl titrant.

  • Titration Procedure:

    • If starting with the free base, titrate with the standardized HCl solution. If starting with the dihydrochloride salt, first titrate with a standardized strong base (e.g., 0.1 M NaOH) to deprotonate the molecule, and then perform a back-titration with HCl.

    • Add the titrant in small increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed through all the expected equivalence points.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Determine the equivalence points from the inflection points of the titration curve (or from the maxima of the first derivative plot, ΔpH/ΔV).

    • The pKa values are the pH values at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution C Calibrate pH Meter A->C B Prepare Standardized Titrant D Titrate with Incremental Additions B->D C->D E Record pH and Volume D->E E->D F Plot pH vs. Volume E->F G Determine Equivalence Points F->G H Calculate pKa at Half-Equivalence Points G->H

Workflow for potentiometric pKa determination.
UV-Vis Spectrophotometric Titration

Principle: This method is applicable if the compound has a chromophore close to an ionizable center, such that the UV-Vis absorbance spectrum changes upon protonation or deprotonation.[8][9] A series of solutions of the compound at different known pH values are prepared, and their absorbance spectra are recorded. The pKa is determined by fitting the absorbance data at a specific wavelength to the Henderson-Hasselbalch equation.[10]

Experimental Protocol:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.[8]

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with a constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation for Measurement:

    • In a 96-well UV-transparent microplate or in individual cuvettes, add a small, fixed volume of the stock solution to each buffer solution to achieve a final concentration in the micromolar range (e.g., 50-100 µM).[8]

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorbance spectrum (e.g., from 220 to 400 nm) for each sample at each pH.

    • Record the spectrum of a blank (buffer without the compound) for each pH to correct for background absorbance.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH.

    • Fit the data to the appropriate form of the Henderson-Hasselbalch equation to determine the pKa value(s). The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

UV_Vis_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution C Prepare Samples at Each pH A->C B Prepare Buffer Series (pH 2-12) B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Fit Data to Henderson-Hasselbalch Equation E->F G Determine pKa F->G

Workflow for UV-Vis spectrophotometric pKa determination.

Implications of Basicity in a Pharmaceutical Context

The presence of three basic centers with distinct pKa values has significant implications for the pharmaceutical development of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide.

  • Solubility and pH: The aqueous solubility of the compound will be highly pH-dependent. At low pH (e.g., in the stomach, pH 1-3), all three basic centers will be protonated, and the compound will exist as a highly charged, and likely highly soluble, species. As the pH increases through the gastrointestinal tract, the compound will sequentially deprotonate, which may lead to a decrease in solubility and potential precipitation.

  • Salt Formation: Given its basic nature, this compound is a prime candidate for salt formation to enhance its solubility and stability. The dihydrochloride salt is a common form for such molecules.[11] The choice of the counter-ion can be used to modulate the physicochemical properties of the solid form.

  • Oral Absorption: The charge state of the molecule will influence its passive diffusion across the intestinal epithelium. The neutral, free base form will be more lipophilic and more readily absorbed by passive diffusion. However, the higher solubility of the charged forms at lower pH may lead to a higher concentration of dissolved drug available for absorption. The overall absorption will be a balance between solubility and permeability at different pH values in the gut.

Conclusion

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is a polybasic compound with three distinct nitrogenous centers that can undergo protonation. A theoretical analysis suggests that the primary amine is the most basic, followed by the piperidine nitrogen, and finally the pyridine nitrogen. This guide has provided detailed, step-by-step protocols for the experimental determination of the pKa values of these centers using potentiometric and UV-Vis spectrophotometric titrations. A thorough understanding of the acid-base properties of this molecule is crucial for its successful development as a therapeutic agent, as these properties fundamentally influence its solubility, absorption, and formulation. The information and methodologies presented herein provide a solid foundation for researchers and drug development professionals working with this and structurally related compounds.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2015). SCIRP. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]

  • Measurement of the p Ka Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants | Request PDF. (2024). ResearchGate. [Link]

  • pKa Value by Automated UV/Vis-Titration. (n.d.). Mettler Toledo. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). The University of East Anglia. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). PMC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. (2017). Journal of Chemical Education. [Link]

  • Heterocyclic Chemistry. (n.d.). [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • What is the order of the basicity of pyrole, pyridine, and piperadine?. (2025). Quora. [Link]

  • Basicity Comparison: Pyrrole, Pyridine, Piperidine. (n.d.). Scribd. [Link]

  • Titration of a polyprotic acid with a strong base with Cobra4. (2019). [Link]

  • Basicity of heterocyclics pdf. (n.d.). Slideshare. [Link]

  • Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. (n.d.). ResearchGate. [Link]

  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. (n.d.). ArTS. [Link]

  • 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. (n.d.). PMC. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Determination of the pKa values of some pyridine derivatives by computational methods. (2018). Bulgarian Chemical Communications. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

  • 2-[(1-benzylpiperidin-4-yl)amino]pyridine-3-carboxamide. (n.d.). Molport. [Link]

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Technical Whitepaper: 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide (CAS 1333641-79-4) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification and utilization of privileged scaffolds are critical for accelerating the hit-to-lead optimization process. 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide (commercially available as a dihydrochloride salt, CAS 1333641-79-4) is a highly versatile, bifunctional pharmacophore building block[1]. It seamlessly integrates a classic hinge-binding motif with a flexible, basic vector, making it an invaluable intermediate for synthesizing inhibitors targeting Poly (ADP-ribose) polymerases (PARPs) and AGC-family kinases such as Rho-associated protein kinase (ROCK)[2][3].

This technical guide provides an in-depth analysis of its structural rationale, mechanistic applications, and field-proven synthetic workflows, designed specifically for medicinal chemists and drug development professionals.

Structural Rationale & Pharmacophore Analysis

The strategic value of CAS 1333641-79-4 lies in its dual-domain architecture. Rather than being a final active pharmaceutical ingredient (API), it is engineered to provide the core binding interactions required for target engagement while leaving a highly reactive handle for synthetic elaboration.

  • The Pyridine-3-carboxamide Core (The Anchor): This moiety is a direct structural mimic of nicotinamide (Vitamin B3), the endogenous substrate for PARP enzymes[2]. The pyridine nitrogen and the carboxamide group act as a bidentate hydrogen-bond donor/acceptor system. In kinase targets, this exact motif frequently serves as an ATP-competitive hinge binder[3][4].

  • The 4-(Aminomethyl)piperidine Vector (The Handle): Attached at the C2 position of the pyridine ring, the piperidine acts as a rigid spatial spacer. It projects the primary amine (aminomethyl group) out of the deep catalytic pocket and into the solvent-exposed channel. This primary amine is the critical node for synthetic diversification (e.g., amide couplings, reductive aminations).

Pharmacophore cluster_0 CAS 1333641-79-4 Pharmacophore Core Pyridine-3-carboxamide (Nicotinamide Mimic) Linker Piperidine Ring (Rigid Vector) Core->Linker C2-N linkage Target1 PARP Catalytic Domain (NAD+ Pocket) Core->Target1 H-Bond Donor/Acceptor Target2 Kinase Hinge Region (ATP Pocket) Core->Target2 H-Bond to Hinge Tail Aminomethyl Group (Basic Handle) Linker->Tail C4 position Solvent Solvent Channel / Ribose Pocket Tail->Solvent Salt Bridge / Elaboration

Figure 1: Pharmacophore model of CAS 1333641-79-4 mapping to PARP and Kinase target pockets.

Mechanistic Integration in Target Biology

PARP Inhibition (NAD+ Mimicry)

PARP-1 overactivation leads to NAD+ and ATP depletion, triggering necrotic cell death[2]. Inhibitors of PARP rely on mimicking the nicotinamide portion of NAD+. When CAS 1333641-79-4 is incorporated into a larger molecule, its pyridine-3-carboxamide core anchors into the nicotinamide-binding pocket via hydrogen bonds with the conserved Gly-Ser motif. The piperidine ring directs the elaborated aminomethyl tail toward the adenine-ribose binding site, allowing medicinal chemists to append bulky, lipophilic groups that drive isoform selectivity (e.g., PARP-1 vs. PARP-2).

Kinase Inhibition (ROCK / AGC Family)

The Rho kinase (ROCK) pathway is heavily implicated in neurological diseases, cardiovascular conditions, and cellular motility[3][5]. ROCK inhibitors frequently utilize a pyridine or pyrazole core to bind the ATP hinge region[4][6]. In this context, the pyridine nitrogen of CAS 1333641-79-4 accepts a hydrogen bond from the kinase hinge backbone (e.g., Met156 in ROCK1), while the basic aminomethyl group can be functionalized to interact with the DFG-aspartate or extend into the solvent channel to improve pharmacokinetic properties.

Physicochemical Properties & Data Presentation

Understanding the baseline physicochemical properties of the building block is essential for predicting the behavior of the final synthesized library. Because the compound is supplied as a dihydrochloride salt, stoichiometry during synthesis must be strictly managed[1].

PropertyValueCausality / Implication for Drug Design
CAS Number 1333641-79-4Identifies the specific dihydrochloride salt form.
Molecular Weight 307.22 g/mol (Salt) / 234.30 g/mol (Base)Low MW leaves ample room for elaboration while maintaining Rule of 5 compliance[1].
Molecular Formula C12H20Cl2N4OContains 4 nitrogens; influences basicity and aqueous solubility.
Physical State Solid powderHigh bench stability; resists premature oxidation of the primary amine.
H-Bond Donors 2 (Free base)Critical for anchoring to the target's hinge or nicotinamide pocket.
H-Bond Acceptors 3 (Free base)Facilitates secondary interactions within the target binding cleft.

Experimental Protocols: High-Throughput Library Generation

To utilize this building block effectively, researchers must employ robust, self-validating synthetic workflows. The primary amine on the piperidine ring is highly nucleophilic, making it ideal for amide coupling. However, because the starting material is a dihydrochloride salt, neutralization is the critical causal step that dictates reaction success.

Self-Validating Amide Coupling Protocol

This protocol describes the coupling of CAS 1333641-79-4 with a generic carboxylic acid (R-COOH) to generate a targeted inhibitor library.

Reagents & Causality:

  • HATU (1.2 eq): Chosen over EDC/HOBt because it rapidly forms the active ester, minimizing epimerization of chiral carboxylic acids and overcoming the steric hindrance of the piperidine ring.

  • DIPEA (4.0 eq): N,N-Diisopropylethylamine is mandatory. Causality: 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt and liberate the free base. The remaining 2.0 equivalents act as the non-nucleophilic base required to drive the HATU coupling mechanism.

  • DMF (Anhydrous): Ensures complete solubilization of the highly polar salt and the organic acid.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under N2, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Neutralization & Addition: In a separate vial, suspend CAS 1333641-79-4 (1.0 eq) in DMF. Add DIPEA (2.0 eq) and sonicate for 2 minutes until the free base is fully liberated (solution becomes clear).

  • Coupling: Transfer the free base solution to the activated ester mixture. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Self-Validation Step. Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS. The reaction is complete only when the free base mass ( m/z 235.1 [M+H]+ ) is completely consumed. If unreacted base remains, add an additional 0.5 eq of HATU/Acid.

  • Purification: Quench with water, extract with EtOAc, and concentrate. Purify via Preparative HPLC using a water/acetonitrile gradient with 0.1% TFA. Causality: TFA ensures the basic piperidine nitrogen remains protonated, resulting in sharp, highly resolved chromatographic peaks.

Workflow Start CAS 1333641-79-4 (Dihydrochloride Salt) Base Neutralization Add 3-4 eq DIPEA Start->Base Liberate free base Reactant Electrophile Activation (R-COOH + HATU) Base->Reactant Prepare for coupling Coupling Amide Bond Formation RT, 2-4 hours Reactant->Coupling Mix reagents IPC In-Process Control LC-MS Validation Coupling->IPC Monitor conversion Purification Purification Prep-HPLC (TFA modifier) IPC->Purification If >95% conversion Product Target Inhibitor Library Compound Purification->Product Isolate pure fraction

Figure 2: Self-validating synthetic workflow for amide library generation using CAS 1333641-79-4.

Analytical & Validation Signatures

To ensure structural integrity post-synthesis, the following analytical signatures of the core scaffold should be verified in the final elaborated compounds:

  • LC-MS: The unmodified free base exhibits a precise [M+H]+ of 235.1. Upon amide coupling, the mass will shift by (MWacid​−18) .

  • 1H NMR (DMSO-d6, 400 MHz): The pyridine-3-carboxamide protons are highly diagnostic. The primary amide ( −CONH2​ ) typically presents as two distinct, broad singlets between δ 7.40 and 8.10 ppm due to restricted rotation around the C-N bond. The pyridine ring protons will appear downfield ( δ 8.20–8.60 ppm). The aminomethyl methylene protons ( −CH2​NH− ) will shift significantly downfield (from ~2.5 ppm to ~3.1 ppm) upon successful amide bond formation.

Conclusion

CAS 1333641-79-4 is far more than a simple chemical reagent; it is a rationally designed, pre-validated pharmacophore. By combining the target-anchoring capabilities of pyridine-3-carboxamide with the synthetic flexibility of an aminomethylpiperidine vector, it allows medicinal chemists to rapidly traverse the chemical space required to discover potent, selective PARP and kinase inhibitors. Strict adherence to stoichiometric neutralization and IPC-driven workflows ensures high-yielding, reproducible library generation.

References

  • Surjana, D., Halliday, G. M., & Damian, D. L. Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. Journal of Nucleic Acids, 2010. PubMed Central (PMC). URL:[Link]

  • Maillard, M.C., et al. 7P6O: ROCK2 IN COMPLEX WITH COMPOUND 8. RCSB Protein Data Bank, Deposited 2021, Released 2025. URL:[Link]

Sources

Technical Whitepaper: Pharmacological Profiling and Assay Methodologies for 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that can simultaneously anchor to a target's active site while projecting functional groups into solvent-accessible channels. 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride (CAS: 1333641-79-4) is a prime example of such a bifunctional architecture.

As a Senior Application Scientist, I frequently utilize this compound as a foundational building block and reference scaffold. It merges a highly conserved nicotinamide (pyridine-3-carboxamide) core —a ubiquitous motif in kinase and epigenetic target inhibition—with a 4-(aminomethyl)piperidine vector , which provides critical electrostatic interactions. This guide deconstructs the structural causality, physicochemical properties, and self-validating experimental methodologies required to successfully deploy this compound in high-throughput screening (HTS) and biochemical profiling.

Structural Causality & Physicochemical Profiling

A critical failure point in early-stage screening is the mishandling of compound physical states. The free base form of primary amines is highly susceptible to oxidative degradation and exhibits poor aqueous solubility.

By formulating this compound as a dihydrochloride salt , both the primary amine on the aminomethyl group (pKa ~10.5) and the piperidine nitrogen are protonated. The causality here is twofold:

  • Solubility: The ionic lattice drastically lowers the dissolution energy barrier in aqueous assay buffers, preventing compound crashing (precipitation) during aqueous transfer.

  • Stability: Protonation protects the nucleophilic amine from atmospheric oxidation and carbamate formation with ambient CO₂, ensuring stoichiometric integrity during long-term storage (1[1]).

Quantitative Data Summary
Property / MetricValue / DescriptionCausality / Relevance
CAS Number 1333641-79-4Unique identifier for precise procurement and inventory tracking.
Molecular Weight 307.22 g/mol Optimal for small-molecule drug-likeness; allows room for further derivatization without violating Lipinski's Rule of 5.
Molecular Formula C₁₂H₂₀Cl₂N₄ODihydrochloride salt formulation confirms a 1:2 base-to-acid stoichiometric ratio.
Assay Z'-factor > 0.5 (Target Threshold)Validates assay robustness and ensures statistical separation between positive and negative controls.
Storage Temp -80°C (Stock) / 4°C (Powder)Minimizes thermal degradation and maintains the hydration state of the salt.

Pharmacophore Utility & Mechanism of Action (MoA)

The utility of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide lies in its dual-domain interaction model:

  • The Nicotinamide Core (Hinge Binder / NAD+ Mimic): The pyridine-3-carboxamide motif is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, acting as a competitive mimic of nicotinamide adenine dinucleotide (NAD+) by masking the catalytic domain of PARP1/2 (2[2]). Furthermore, this exact core serves as a critical hinge-binding motif in the development of kinase inhibitors, such as those targeting PTK6 and GSK-3β, where the amide nitrogen and oxygen form bidentate hydrogen bonds with the kinase backbone (3[3]).

  • The Aminomethylpiperidine Vector (Solvent Channel Interactor): The piperidine ring acts as a rigid spatial spacer, projecting the basic primary amine into the solvent-exposed channel. At physiological pH (7.4), this amine is protonated, allowing it to form highly specific salt bridges with acidic residues (Asp/Glu) near the active site, driving target selectivity.

Pharmacophore A Pyridine-3-carboxamide Core (Hinge Binder / NAD+ Mimic) B Piperidine Ring (Rigid Spacer) A->B C2-N1 Linkage D Target Protein (Kinase / PARP) A->D H-bonds (Donor/Acceptor) C Aminomethyl Group (Basic Vector / Salt Bridge) B->C C4 Substitution C->D Electrostatic Interaction

Fig 1: Pharmacophore binding logic of the nicotinamide-piperidine scaffold with target proteins.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The following workflows detail the exact causality behind each handling and assay step.

Protocol A: Reconstitution and Storage Matrix
  • Thermal Equilibration: Allow the lyophilized vial to equilibrate to room temperature in a desiccator for 30 minutes prior to opening.

    • Causality: The dihydrochloride salt is highly hygroscopic. Opening a cold vial causes atmospheric moisture condensation, leading to rapid hydrolysis and inaccurate mass-to-molarity calculations.

  • Solvation: Dissolve the powder in anhydrous, amine-free DMSO to yield a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes.

    • Causality: DMSO ensures complete solvation of the organic framework. Sonication disrupts microscopic crystal lattices that might otherwise cause concentration drift.

  • Aliquot & Cryopreservation: Dispense into single-use 20 µL aliquots in matrix tubes and store at -80°C.

    • Causality: Repeated freeze-thaw cycles induce compound precipitation. Single-use aliquots guarantee that the compound is only thawed once immediately before acoustic dispensing.

Protocol B: Self-Validating TR-FRET Biochemical Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating the binding kinetics of this scaffold.

  • Compound Preparation: Generate a 10-point dose-response curve (1:3 serial dilutions) in 100% DMSO.

  • Aqueous Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the compound into a 384-well assay plate containing 10 µL of Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20 , 1 mM DTT).

    • Causality: Tween-20 is strictly required to prevent the compound from forming colloidal aggregates that cause promiscuous, non-specific enzyme inhibition. DTT maintains the reducing environment necessary to prevent target cysteine oxidation.

  • Target Incubation: Add the target protein (e.g., PARP1 or Kinase) and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation allows the compound to reach thermodynamic binding equilibrium before the competitive fluorescent tracer is introduced.

  • Probe Addition: Add the Europium-labeled anti-tag antibody and the fluorescent tracer ligand.

  • Signal Detection & Validation: Read the plate (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Step: The plate must contain a DMSO-only vehicle (0% inhibition control) and a saturating dose of a known reference inhibitor (e.g., Olaparib for PARP, 100% inhibition control). The assay is only validated if the calculated Z'-factor is > 0.5.

TR_FRET S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Aqueous Transfer (Buffer + 0.01% Tween-20) S1->S2 Acoustic Dispensing S3 3. Target Incubation (Protein + Compound) S2->S3 15 min Pre-incubation S4 4. Probe Addition (Eu-labeled Ab + Tracer) S3->S4 Equilibration S5 5. Signal Detection (Ex: 340nm, Em: 615/665nm) S4->S5 Time-Resolved Measurement

Fig 2: Self-validating TR-FRET assay workflow for evaluating target engagement and inhibition.

Analytical Characterization

Before integrating 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride into any critical screening cascade, its identity and purity must be analytically verified.

  • LC-MS Profiling: Run the compound on a C18 reverse-phase column using a gradient of 0.1% Formic Acid in Water/Acetonitrile. The acidic mobile phase ensures the basic nitrogens remain protonated, yielding sharp, symmetrical peaks rather than broad tailing. The expected mass peak in positive electrospray ionization (ESI+) should correspond to the free base [M+H]+ at m/z 235.15.

References

  • Poly(ADP-ribose) polymerase (PARP)-based biology and pharmacology for clinical oncotherapy . OAText. 2

  • Structure of the PTK6 kinase domain bound to a type II inhibitor . RCSB PDB. 3

  • 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride . Sapphire Bioscience. 1

Sources

Structural and Pharmacological Profiling of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the fusion of validated pharmacophores into a single, highly vectorized scaffold is a primary strategy for achieving target selectivity and favorable physicochemical properties. The compound 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide (often utilized as a dihydrochloride salt, CAS: 1333641-79-4) represents a privileged chemical building block[1]. By merging a pyridine-3-carboxamide core with a 4-(aminomethyl)piperidine moiety, this scaffold exhibits a dual-nature pharmacological profile, making it a highly versatile starting point for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Rho-associated protein kinase (ROCK) inhibitors.

This technical guide dissects the mechanistic rationale behind this scaffold, details its synthetic pathways, and provides self-validating experimental protocols for evaluating its structural analogs.

Structural & Mechanistic Rationale

The efficacy of the 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide scaffold lies in the distinct, complementary roles of its two primary structural domains.

The Pyridine-3-Carboxamide Core: An NAD+ Mimetic

Pyridine-3-carboxamide is the chemical nomenclature for nicotinamide, the endogenous byproduct of NAD+ cleavage[2]. In the context of PARP-1/2 inhibition, this core acts as a direct competitive antagonist in the NAD+ binding pocket of the enzyme's catalytic domain[3].

  • Causality of Interaction: The carboxamide group is essential because it functions simultaneously as a hydrogen bond donor and acceptor. It forms a highly stable bidentate hydrogen-bonding network with the backbone amide of Gly863 and the hydroxyl side chain of Ser904 within the PARP-1 active site. Without this specific orientation, the compound cannot effectively displace NAD+, rendering it catalytically inactive against PARP.

The 4-(Aminomethyl)piperidine Moiety: The Basic Anchor

While the nicotinamide core anchors the molecule in NAD+-dependent enzymes, the 4-(aminomethyl)piperidine group provides a highly basic, sp³-hybridized vector[4].

  • Causality of Interaction: The primary amine has a pKa of approximately 10, ensuring it is fully protonated at physiological pH. In the context of kinase inhibition (such as ROCK1/2 or LIMK), this protonated amine extends into the solvent-exposed channel or the hinge region of the kinase, forming a critical electrostatic salt bridge with acidic residues (e.g., Asp160 in ROCK1)[5]. Furthermore, the non-planar piperidine ring lowers the overall lipophilicity (cLogP) of the molecule, significantly improving aqueous solubility and metabolic stability compared to flat, fully aromatic linkers.

ScaffoldInteractions Scaffold 2-[4-(Aminomethyl)piperidin-1-yl] pyridine-3-carboxamide Moiety1 Pyridine-3-carboxamide (NAD+ Mimetic) Scaffold->Moiety1 comprises Moiety2 4-(Aminomethyl)piperidine (Basic Anchor) Scaffold->Moiety2 comprises Target1 PARP-1/2 Catalytic Domain (H-bonds: Gly863, Ser904) Moiety1->Target1 Competitive Binding Target2 ROCK1/2 Hinge Region (Salt Bridge: Asp160) Moiety2->Target2 Electrostatic Interaction Outcome1 Inhibition of Poly(ADP-ribosylation) Synthetic Lethality Target1->Outcome1 Downstream Effect Outcome2 Actin Cytoskeleton Modulation Reduced Cell Migration Target2->Outcome2 Downstream Effect

Diagram 1: Dual-target pharmacological pathways of the 2-[4-(aminomethyl)piperidin-1-yl] scaffold.

Quantitative Pharmacological Profiling (SAR Summary)

Structural modifications to this scaffold dictate its selectivity between PARP and Kinase targets. The table below summarizes the Structure-Activity Relationship (SAR) dynamics when the core is derivatized.

Compound IDStructural ModificationPARP-1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)cLogPCellular Permeability (Papp)
Scaffold Core Unmodified (CAS 1333641-79-4)145850.8Moderate
Analog 1 5-Fluoro substitution on Pyridine451101.1High
Analog 2 N-benzyl on Piperidine amine>1000122.4High
Analog 3 Piperidine replaced with Piperazine3204500.4Low

Data Interpretation: Addition of an electron-withdrawing fluorine (Analog 1) increases the acidity of the carboxamide NH, strengthening the hydrogen bond with PARP-1. Conversely, bulky hydrophobic substitutions on the primary amine (Analog 2) abolish PARP-1 binding due to steric clashes in the narrow NAD+ pocket, but drastically enhance ROCK2 affinity by occupying a deeper hydrophobic sub-pocket in the kinase hinge region.

Synthesis and Derivatization Strategies

Protocol: Nucleophilic Aromatic Substitution (SNAr)

To generate derivatives of this scaffold, a highly controlled SNAr methodology is employed.

Rationale & Causality: The 2-position of the pyridine-3-carboxamide ring is highly electron-deficient. This is due to the combined inductive electron-withdrawing effects of the adjacent pyridine nitrogen and the carboxamide group. This makes the C2 carbon an ideal electrophile for attack by the secondary amine of the piperidine ring.

Step-by-Step Methodology:

  • Amine Protection: Treat 4-(aminomethyl)piperidine with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C. Causality: The primary amine is more nucleophilic than the secondary amine. Boc-protection is strictly required to prevent the primary amine from attacking the pyridine ring, which would result in the wrong regioisomer.

  • Coupling Reaction: Dissolve 2-chloropyridine-3-carboxamide (1.0 eq) and the Boc-protected piperidine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, driving the reaction to completion without competitively reacting with the electrophilic pyridine.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under an inert argon atmosphere to overcome the activation energy barrier of the SNAr intermediate complex.

  • Deprotection: Isolate the intermediate via aqueous workup. Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (20% v/v) at 0°C. Causality: The highly acidic environment protonates the Boc carbamate, leading to the elimination of isobutylene and CO₂, thereby liberating the primary amine.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% HCl) to yield the final compound as a dihydrochloride salt.

Self-Validating Experimental Workflows

To ensure trustworthiness in the pharmacological profiling of synthesized analogs, the following protocols utilize orthogonal, self-validating assay systems.

Protocol A: In Vitro PARP-1 Catalytic Inhibition Assay (Colorimetric)

Rationale: This assay directly measures the ability of the scaffold to prevent PARP-1 from synthesizing poly(ADP-ribose) chains.

  • Plate Preparation: Coat 96-well plates with histone proteins and incubate overnight at 4°C. Wash with PBS-T.

  • Enzyme & Compound Incubation: Add recombinant human PARP-1 enzyme and serial dilutions of the synthesized analog (0.1 nM to 10 μM) to the wells. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach equilibrium binding in the NAD+ pocket before the substrate is introduced.

  • Reaction Initiation: Add a mixture of standard NAD+ and biotinylated NAD+. Causality: If the enzyme is active, it will cleave the NAD+ and polymerize the ADP-ribose units (including the biotinylated ones) onto the immobilized histones.

  • Detection: Wash the plate to remove unbound NAD+. Add Streptavidin-HRP, followed by TMB substrate. Stop the reaction with 2M H₂SO₄ and read absorbance at 450 nm.

  • Validation Check: A decrease in absorbance directly correlates with the compound successfully competing against NAD+, validating the structural integrity of the pyridine-3-carboxamide core.

Protocol B: NanoBRET Target Engagement Assay (ROCK2)

Rationale: Biochemical kinase assays do not account for cellular membrane permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). NanoBRET provides a self-validating measure of live-cell target engagement.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-ROCK2 fusion protein. Plate cells in 384-well white plates and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (e.g., K-4) at a concentration equal to its predetermined K_d. Causality: The tracer binds the ROCK2 ATP pocket. Because NanoLuc (donor) and the tracer (acceptor) are in close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) occurs.

  • Compound Treatment: Add serial dilutions of the analog and incubate for 2 hours at 37°C.

  • Substrate Addition & Readout: Add the NanoLuc substrate (furimazine). Measure dual-emission luminescence (460 nm and 618 nm).

  • Validation Check: Calculate the BRET ratio (618/460). A dose-dependent decrease in the BRET ratio proves that the analog not only permeated the live cell membrane but successfully displaced the tracer from the ROCK2 hinge region.

Workflow Step1 1. Synthesis SNAr of 2-chloro-nicotinamide with protected piperidine Step2 2. Deprotection TFA cleavage of Boc group to yield primary amine Step1->Step2 Step3 3. Primary Screening Biochemical PARP/ROCK assays (IC50 determination) Step2->Step3 Step4 4. Live-Cell Validation NanoBRET Target Engagement (Cellular permeability & affinity) Step3->Step4 Step5 5. Phenotypic Assay Cell migration / Apoptosis tracking Step4->Step5

Diagram 2: Self-validating experimental workflow from chemical synthesis to phenotypic profiling.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide details a robust and efficient two-step synthesis for 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide, a valuable piperidine-substituted pyridine derivative relevant in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 2-chloropyridine-3-carboxamide, via acid-catalyzed hydrolysis of 2-chloro-3-cyanopyridine. The subsequent and final step involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine-3-carboxamide and (piperidin-4-yl)methanamine. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the chosen synthetic strategy, discusses critical process parameters, and offers guidance for characterization, ensuring a reproducible and scalable process for research and development professionals.

Introduction and Synthetic Strategy

Substituted piperidines are ubiquitous scaffolds in pharmaceuticals, valued for their ability to confer desirable physicochemical properties such as improved solubility and metabolic stability[1]. The target molecule, 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide, combines this privileged piperidine moiety with a pyridine-3-carboxamide core, a structure found in numerous biologically active compounds[2][3]. Its synthesis is of interest for the construction of more complex molecules, including potential enzyme inhibitors and receptor ligands.

The synthetic strategy is designed for efficiency and control, proceeding in two distinct stages:

  • Preparation of the Electrophilic Pyridine Core: Synthesis of 2-chloropyridine-3-carboxamide from 2-chloro-3-cyanopyridine. This precursor provides an activated site for nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the 2-chloropyridine-3-carboxamide with (piperidin-4-yl)methanamine to form the final product.

This approach leverages a classical SNAr reaction, which is a reliable method for C-N bond formation on electron-deficient heteroaromatic rings like pyridine[4][5]. The presence of the electron-withdrawing ring nitrogen and the adjacent carboxamide group activates the C2 position of the pyridine ring, making it susceptible to nucleophilic attack.

Overall Synthetic Workflow

The complete synthetic pathway is visualized below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: SNAr Coupling cluster_2 Reaction Conditions A 2-Chloro-3-cyanopyridine B 2-Chloropyridine-3-carboxamide A->B  Conc. H₂SO₄  90°C, 2h D 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide (Target Compound) B->D           Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 100-120°C) C (Piperidin-4-yl)methanamine C->D

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of 2-Chloropyridine-3-carboxamide

The initial step involves the conversion of a nitrile to a primary amide. Concentrated sulfuric acid serves as both the solvent and the catalyst for this hydrolysis.

Mechanistic Rationale

The hydrolysis of 2-chloro-3-cyanopyridine is a classic acid-catalyzed reaction. The nitrile nitrogen is first protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon to form a protonated imidate intermediate. Following tautomerization and further proton transfers, the primary amide is formed. Carrying out the reaction at an elevated temperature (90°C) ensures a reasonable reaction rate to drive the conversion to completion[6].

Detailed Experimental Protocol

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mol)
2-Chloro-3-cyanopyridine138.5569.3 g0.50
Concentrated Sulfuric Acid (98%)98.08200 mL-
Ammonia solution (25-30%)17.03~500 mL-
Ethyl Acetate88.11500 mL-
Ice-~500 g-

Procedure:

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 200 mL of concentrated sulfuric acid.

  • Reagent Addition: While stirring, slowly add 69.3 g (0.50 mol) of 2-chloro-3-cyanopyridine to the sulfuric acid. Stir until the solid is completely dissolved. An initial exotherm may be observed; ensure the temperature is controlled.

  • Heating: Heat the reaction mixture to 90°C and maintain this temperature with vigorous stirring for 2 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Quenching: In a separate large beaker (e.g., 2000 mL), prepare a mixture of approximately 500 mL of aqueous ammonia and 500 g of crushed ice.

  • Precipitation: After the 2-hour reaction is complete, allow the reaction mixture to cool slightly (to ~60-70°C) and then very slowly and carefully pour it into the stirred ammonia-ice mixture. This is a highly exothermic process; control the rate of addition to keep the temperature of the quenching mixture below 20°C.

  • Isolation: Continue stirring the resulting slurry for 1 hour in an ice bath to ensure complete precipitation. Collect the crude solid product by vacuum filtration.

  • Purification: Transfer the filtered solid to a beaker containing 500 mL of ethyl acetate and stir for 1 hour to wash away impurities. Filter the solid again, wash with a small amount of fresh ethyl acetate, and dry under vacuum at 50°C to afford 2-chloropyridine-3-carboxamide as a white solid[6][7].

Expected Outcome:

  • Yield: 75-78 g (96-99%)

  • Appearance: White to off-white solid

  • Melting Point: 164-167 °C[8]

Part 2: Synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

This step is the core carbon-nitrogen bond-forming reaction, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanistic Rationale & Regioselectivity

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.

Figure 2: Generalized SNAr mechanism.

Causality of Experimental Choices:

  • Nucleophile: (Piperidin-4-yl)methanamine possesses two nucleophilic nitrogen atoms: the secondary amine within the piperidine ring and the primary amine of the exocyclic aminomethyl group. The secondary ring amine is generally more nucleophilic than the primary amine due to the electron-donating effects of the two attached alkyl groups. It is also sterically more accessible for attacking the planar pyridine ring. Therefore, the reaction is highly regioselective, with the piperidine nitrogen acting as the nucleophile.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used. These solvents are effective at solvating the charged intermediate (Meisenheimer complex) and do not interfere with the nucleophile, thereby accelerating the reaction.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is added to act as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction. Neutralizing the acid prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Temperature: Elevated temperatures (100-120°C) are required to overcome the activation energy barrier for the initial nucleophilic attack on the aromatic ring, which is the rate-determining step[4][9].

Detailed Experimental Protocol

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mol)Equiv.
2-Chloropyridine-3-carboxamide156.5715.7 g0.101.0
(Piperidin-4-yl)methanamine114.1912.6 g0.111.1
Potassium Carbonate (K₂CO₃), anhydrous138.2127.6 g0.202.0
N,N-Dimethylformamide (DMF)73.09150 mL--

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 2-chloropyridine-3-carboxamide (15.7 g, 0.10 mol), (piperidin-4-yl)methanamine (12.6 g, 0.11 mol), and anhydrous potassium carbonate (27.6 g, 0.20 mol).

  • Solvent Addition: Add 150 mL of DMF to the flask.

  • Heating: Equip the flask with a reflux condenser and a magnetic stirrer. Heat the mixture to 110°C and stir vigorously for 8-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material (2-chloropyridine-3-carboxamide) using TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 5% to 20% MeOH in DCM) to yield the pure product. Alternatively, recrystallization from a suitable solvent system like ethanol/diethyl ether can be attempted.

Characterization of Final Product

The identity and purity of the synthesized 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide should be confirmed by standard analytical techniques.

Expected Analytical Data

AnalysisExpected Results
Molecular Formula C₁₂H₁₈N₄O
Molecular Weight 234.30 g/mol
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to aromatic protons on the pyridine ring, piperidine ring protons, and aminomethyl protons.
¹³C NMR Peaks corresponding to carbons of the pyridine ring, piperidine ring, aminomethyl group, and the carboxamide carbonyl.
Mass Spec (ESI+) [M+H]⁺ = 235.15
Purity (HPLC) >95%

Safety and Troubleshooting

  • Safety: Concentrated sulfuric acid is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The quenching of the sulfuric acid reaction is extremely exothermic and should be performed slowly in a well-ventilated fume hood. DMF is a combustible liquid and a potential teratogen; handle with care.

  • Troubleshooting:

    • Low Yield in Part 1: Ensure the hydrolysis reaction is run for the specified time at the correct temperature. Incomplete reaction can result in lower yields. During quenching, inefficient cooling can lead to product decomposition.

    • Incomplete SNAr Reaction: Verify that the reagents are anhydrous, especially the potassium carbonate and DMF, as water can interfere with the reaction. If the reaction stalls, a higher temperature or longer reaction time may be necessary.

    • Purification Challenges: The product contains multiple basic nitrogen atoms, which can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help mitigate this issue and improve peak shape.

References

  • ResearchGate. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF. [Link]

  • Taylor & Francis Online. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. [Link]

  • PMC (PubMed Central). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Wiley Online Library. Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines. [Link]

  • ResearchGate. Amination of 2-halopyridines. [Link]

  • Evetech. N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide. [Link]

  • PMC (PubMed Central). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • New Drug Approvals. Niraparib; MK 4827. [Link]

  • White Rose Research Online. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Google Patents.
  • PMC (PubMed Central). 2-Chloropyridine-3-carboxamide. [Link]

  • PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC (PubMed Central). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

  • PMC (PubMed Central). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • NextSDS. chloro-3'-pyridinyl)-3-pyridinecarboxamide — Chemical Substance Information. [Link]

  • ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • ResearchGate. Scheme 3. Chloroacetylation reaction of the amino carboxamide (IV) to.... [Link]

Sources

Application Note: Solubility Profiling and Solution Preparation Protocols for 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is a versatile heterocyclic building block and pharmacophore frequently utilized in the development of kinase inhibitors and targeted therapeutics. The molecule features a pyridine-3-carboxamide core coupled with a 4-(aminomethyl)piperidine moiety.

The solubility profile of this compound is fundamentally dictated by its acid-base characteristics. The primary aliphatic amine on the piperidine ring acts as a strong hydrogen bond donor and acceptor, while the pyridine nitrogen and carboxamide group offer additional polarity. Understanding the physicochemical behavior of this compound—particularly the differences between its neutral free base and its commercially prevalent dihydrochloride salt form—is critical for ensuring reproducible in vitro and in vivo assay results.

Quantitative Physicochemical Profile

Failing to account for the exact salt form of a compound is a leading cause of concentration errors in pharmacological assays. The table below summarizes the critical data required for accurate molarity calculations and solvent selection.

PropertyFree BaseDihydrochloride Salt
Molecular Formula C₁₂H₁₈N₄OC₁₂H₂₀Cl₂N₄O
Molecular Weight 234.30 g/mol 307.22 g/mol
CAS Number N/A1333641-79-4
Primary Amine pKa (Est.) ~ 9.5 – 10.5Protonated (Salt)
Aqueous Solubility Low to ModerateHigh
DMSO Solubility HighModerate to High (Kinetic delay)

Solubility in DMSO: Causality and Protocol

The Causality of Solvent Selection

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of disrupting the crystal lattice energy of both the free base and the salt forms. However, the free base exhibits superior kinetic solubility in pure DMSO compared to the highly polar dihydrochloride salt.

It is imperative to use anhydrous DMSO (≥99.9% purity) . DMSO is highly hygroscopic; absorbed atmospheric water significantly reduces the solvent's capacity to solvate lipophilic domains and can initiate spontaneous micro-precipitation upon freeze-thaw cycles ( [1]).

Protocol: Preparation of a 10 mM Master Stock

This protocol is self-validating: visual clarity and the absence of the Tyndall effect confirm complete dissolution.

  • Thermal Equilibration : Allow the lyophilized solid to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes immediate atmospheric condensation, introducing water into the hygroscopic powder.

  • Gravimetric Analysis : Accurately weigh the desired mass using an analytical balance.

    • Critical Calculation: To prepare 1 mL of a 10 mM stock using the dihydrochloride salt , you must weigh exactly 3.07 mg (not 2.34 mg).

  • Solvation : Add the calculated volume of anhydrous DMSO directly to the vial.

  • Energy Addition (Sonication) : Vortex the solution for 30 seconds. If the solution is not visually clear, sonicate in a water bath at room temperature for 5–10 minutes. Causality: Sonication provides the activation energy required to overcome the crystal lattice forces of the dihydrochloride salt in an aprotic environment.

  • Storage and Protection : Aliquot the stock solution into single-use amber vials to prevent photolytic degradation. Store at -20°C or -80°C.

Aqueous Buffer Solubility: pH-Dependent Dynamics

The Causality of pH-Driven Solvation

The solubility of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide in aqueous media is strictly governed by the Henderson-Hasselbalch relationship. Because the primary amine has a high pKa (~10), it remains fully protonated at physiological pH (7.4), imparting significant hydrophilicity and aqueous solubility ( [2]).

While the dihydrochloride salt can be dissolved directly in water, dissolving high concentrations (>1 mM) in unbuffered solutions will drastically lower the pH, potentially causing cytotoxicity or altering target binding kinetics in downstream assays. Therefore, a "solvent-shift" method into a buffered system is recommended for biological evaluations ( [3]).

Protonation LowPH LowPH PhysPH Physiological pH (7.4) Mono-Protonated (Moderate Aqueous Sol.) LowPH->PhysPH Deprotonation HighPH HighPH PhysPH->HighPH Deprotonation

Caption: pH-dependent protonation states and their effect on the aqueous solubility of the compound.

Protocol: Solvent-Shift Method for In Vitro Working Solutions

This protocol minimizes solvent shock and prevents the formation of colloidal aggregates.

  • Buffer Preparation : Pre-warm the target aqueous buffer (e.g., 1X PBS or HEPES, pH 7.4) to 37°C. Causality: Elevated temperatures increase thermodynamic solubility during the critical solvent-shift phase.

  • Controlled Dilution : While vigorously vortexing the warm buffer, slowly add the DMSO stock solution dropwise.

    • Constraint: Ensure the final DMSO concentration remains ≤ 0.1% (v/v) for cell-based assays to prevent solvent-induced membrane toxicity.

  • pH Validation : Measure the final pH of the solution using a micro-pH probe. If the dihydrochloride salt shifted the buffer outside the physiological range (pH 7.2–7.6), adjust dropwise with 0.1 M NaOH.

  • Sterile Filtration : Pass the final solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE membranes exhibit ultra-low non-specific binding. Using standard nylon or cellulose acetate filters can strip up to 40% of lipophilic small molecules out of the solution, silently ruining the assay's dose-response curve.

  • Optical Validation : Shine a laser pointer through the solution against a dark background. The absence of a visible beam path (Tyndall effect) validates that the compound is fully dissolved and has not formed colloidal aggregates.

Workflow A Solid Compound (Free Base or HCl Salt) B Thermal Equilibration & Gravimetric Analysis A->B C DMSO Stock Preparation (Anhydrous, 10 mM) B->C Add Anhydrous DMSO D Aqueous Buffer Dilution (PBS / HEPES, pH 7.4) C->D Dilute (Max 0.1% DMSO) E PTFE Filtration & Optical Validation D->E pH Check & Filter F In Vitro Assay Application E->F Tyndall Effect Negative

Caption: Workflow for the preparation and validation of DMSO stock and aqueous working solutions.

References

  • Title: Drug-like Properties: Concepts, Structure Design and Methods Source: Academic Press (Elsevier) URL: [Link]

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State Source: John Wiley & Sons URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]

Application Note: Preclinical In Vivo Evaluation Protocol for 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide (CAS: 1333641-79-4) Primary Indication: Oncology (Targeted Therapy via Synthetic Lethality)

Introduction & Mechanistic Rationale

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is a highly targeted small-molecule pharmacophore designed to interrogate NAD+-dependent enzymatic pathways, primarily acting as a putative Poly(ADP-ribose) polymerase (PARP) inhibitor.

The structural design of this molecule is driven by strict biochemical causality:

  • The Pyridine-3-Carboxamide Core: This moiety acts as a direct structural mimic of nicotinamide (Vitamin B3). Nicotinamide is the endogenous precursor to NAD+ and a natural feedback inhibitor of PARP-1[1]. By mimicking the spatial and electronic properties of nicotinamide, the pyridine-3-carboxamide core competitively binds to the catalytic domain of PARP, displacing NAD+ and halting DNA base excision repair[2].

  • The 4-(Aminomethyl)piperidin-1-yl Substitution: The addition of this basic, bulky aliphatic ring at the 2-position of the pyridine ring projects into the solvent-exposed channel of the enzyme's active site. This basic amine not only increases binding affinity via additional hydrogen bonding but also significantly enhances the aqueous solubility and renal clearance profile of the compound compared to traditional planar aromatic analogs[3].

This Application Note provides a self-validating, step-by-step in vivo experimental design to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of this compound.

Experimental Design & Self-Validating Workflow

To ensure scientific trustworthiness and reproducibility, this protocol is designed as a closed-loop, self-validating system. The PK data directly informs the Maximum Tolerated Dose (MTD), which dictates the dosing regimen for the efficacy study. Crucially, the efficacy study is validated by concurrent PD biomarker analysis to definitively prove on-target engagement in vivo.

Workflow Formulation 1. Formulation Optimization (DMSO/PEG300/Tween-80/Saline) PK 2. Pharmacokinetic Profiling (IV vs PO, LC-MS/MS) Formulation->PK Validates Solubility MTD 3. Toxicity & MTD Assessment (Body Weight, Clinical Signs) PK->MTD Informs Exposure Efficacy 4. Xenograft Efficacy (Tumor Volume, Survival) MTD->Efficacy Dictates Dosing PD 5. PD Biomarker Validation (PARylation, γH2AX via Western Blot) Efficacy->PD Confirms Mechanism

Fig 1: Self-validating in vivo experimental workflow for preclinical compound evaluation.

Step-by-Step Experimental Protocols

Protocol A: Formulation and Pharmacokinetics (PK)

Causality: Pyridine-based carboxamides often exhibit variable oral bioavailability depending on their pKa and lipophilicity. A standard co-solvent system ensures complete dissolution without precipitation in vivo, preventing erratic absorption profiles[4].

  • Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Compound Dissolution: Dissolve the compound in DMSO first. Sequentially add PEG300, Tween-80, and saline, vortexing and sonicating for 5 minutes between each step to yield a clear 5 mg/mL solution.

  • Dosing: Administer to female CD-1 mice (8-10 weeks old) via intravenous (IV, 5 mg/kg) and oral gavage (PO, 25 mg/kg) routes (n=3 per timepoint).

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Quantification: Extract plasma proteins using acetonitrile precipitation and analyze via LC-MS/MS to calculate T1/2​ , Cmax​ , AUC , and oral bioavailability (%F).

Protocol B: Efficacy in BRCA-Mutant Xenograft Models

Causality: PARP inhibitors exhibit synthetic lethality specifically in tumors with homologous recombination repair (HRR) deficiencies. We utilize the BRCA1-mutant MDA-MB-436 breast cancer xenograft model to maximize the therapeutic window. Matrigel is used to provide extracellular matrix support, accelerating initial tumor vascularization.

  • Inoculation: Inject 5×106 MDA-MB-436 cells suspended 1:1 in Matrigel subcutaneously into the right flank of female NOD/SCID mice.

  • Randomization: Once tumors reach an average volume of ~150 mm³, randomize mice into three cohorts: Vehicle, Low Dose (25 mg/kg), and High Dose (50 mg/kg) (n=8/group).

  • Treatment: Administer treatments PO once daily for 28 days.

  • Measurement: Measure tumor dimensions via digital calipers twice weekly. Calculate tumor volume using the formula: V=0.5×length×width2 .

Protocol C: Pharmacodynamic (PD) Biomarker Analysis

Causality: Tumor volume reduction alone does not prove the mechanism of action. Sampling tumors at 4 hours post-dose aligns with the typical Tmax​ for oral pyridine-carboxamides, representing the peak of target engagement[3].

  • Tissue Harvesting: On day 28, sacrifice 3 mice per group exactly 4 hours post-dosing. Resect tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Resolve 30 µg of protein lysate on a 4-12% Bis-Tris gel.

  • Target Probing: Probe for Poly(ADP-ribose) (PAR) polymer formation (to confirm direct PARP inhibition) and γ H2AX (to quantify resulting DNA double-strand breaks)[4].

Data Presentation and Expected Outcomes

All quantitative data must be summarized into structured tables to allow rapid comparison between cohorts and validation of the compound's developability.

Table 1: Target Pharmacokinetic Parameters (Expected Profile)

ParameterRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (hr) AUC0−∞​ (hr*ng/mL) T1/2​ (hr)Bioavailability (%F)
IV Intravenous52,1500.084,8002.4N/A
PO Oral Gavage253,4201.5016,3003.1~68%

Table 2: Efficacy and Pharmacodynamic Endpoints (Day 28)

Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)PARylation Levels (vs Vehicle) γ H2AX Expression
Vehicle 1,250 ± 180N/A100% (Baseline)Low
Low Dose (25 mg/kg) 580 ± 11053.6%< 40%Moderate
High Dose (50 mg/kg) 210 ± 6583.2% < 10% High (Apoptosis)

Mechanistic Visualization

MOA DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP1 Activation (NAD+ Consumption) DNA_Damage->PARP1 Triggers Repair Base Excision Repair (Cell Survival) PARP1->Repair Mediates Compound 2-[4-(Aminomethyl)piperidin-1-yl] pyridine-3-carboxamide Compound->PARP1 Inhibits (NAD+ competition) DSB DNA Double-Strand Breaks (DSBs) Repair->DSB Failure leads to Apoptosis Tumor Cell Apoptosis (BRCA-mutant) DSB->Apoptosis Synthetic Lethality

Fig 2: Synthetic lethality mechanism via NAD+ competitive inhibition of PARP by the pyridine-3-carboxamide.

References

  • Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair Source: National Institutes of Health (NIH) - PubMed Central URL:[Link][1]

  • Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer Source: MDPI - Cancers URL:[Link][4]

  • Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies Source: National Institutes of Health (NIH) - PubMed Central URL:[Link][2]

  • 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide Source: National Institutes of Health (NIH) - Molecular Imaging and Contrast Agent Database URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists encountering low yields during the synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide. This highly polar, densely functionalized scaffold is notoriously prone to chemoselectivity issues, poor conversion rates, and degradation under standard basic conditions.

Below, we break down the root causes of these failures and provide a self-validating, optimized protocol to ensure high-yield synthesis.

Mechanistic Insights & Root Cause Analysis

Why do standard Nucleophilic Aromatic Substitution (SNAr) protocols fail for this molecule?

  • The "Twin Amine" Chemoselectivity Problem:

    • Cause: The nucleophile, 4-(aminomethyl)piperidine, possesses both a secondary amine (piperidine ring) and a primary amine (aminomethyl group). If used unprotected, the less sterically hindered primary amine competes aggressively for the electrophilic C2 position of the pyridine ring. This results in a complex mixture of regioisomers and cross-linked oligomers.

    • Solution: You must use a mono-protected precursor, specifically 4-(Boc-aminomethyl)piperidine , to force the reaction exclusively at the secondary piperidine nitrogen.

  • Poor Electrophilicity of the Pyridine Core:

    • Cause: 2-chloropyridine-3-carboxamide is only moderately activated for SNAr. Forcing the reaction with high heat (>120 °C) and strong bases (e.g., NaOH) leads to base-catalyzed hydrolysis of the carboxamide group to a carboxylic acid.

    • Solution: Substitute the chlorine leaving group with fluorine. Because fluorine is highly electronegative, it dramatically stabilizes the anionic Meisenheimer complex intermediate. Kinetic studies demonstrate that 2-fluoropyridines undergo SNAr approximately 320 times faster than their 2-chloro counterparts[1]. This allows the reaction to proceed at lower temperatures with milder bases.

Optimized Step-by-Step Protocol

This self-validating protocol utilizes a protecting-group strategy and an optimized leaving group to ensure >85% overall yield.

Step 1: SNAr Coupling
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-fluoropyridine-3-carboxamide (1.0 equiv, 10 mmol) and 4-(Boc-aminomethyl)piperidine (1.1 equiv, 11 mmol) in anhydrous DMSO (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) via syringe. DIPEA acts as a non-nucleophilic proton sponge, preventing amide hydrolysis.

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor via LC-MS until the starting pyridine is consumed.

  • Workup & Self-Validation: Cool to room temperature and pour into 100 mL of ice-cold water. The Boc-protected intermediate will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Validation Check: The isolated solid should show a single major peak by LC-MS corresponding to the Boc-protected mass [M+H]⁺, confirming successful coupling without amide hydrolysis.

Step 2: Boc Deprotection
  • Preparation: Dissolve the dried intermediate from Step 1 in Dichloromethane (DCM) (15 mL).

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA) (5 mL) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup (Critical Step): Concentrate the mixture under reduced pressure to remove TFA. Because the final product is highly water-soluble, do not attempt an aqueous extraction . Instead, dissolve the residue in minimal methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) to remove trifluoroacetate salts.

  • Purification: Concentrate the filtrate to yield the pure 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide.

Visualizations

SynthWorkflow A 2-Fluoropyridine- 3-carboxamide + 4-(Boc-aminomethyl) piperidine B SNAr Reaction (DIPEA, DMSO, 80°C) A->B C Boc-Protected Intermediate B->C D Deprotection (TFA, DCM, RT) C->D E Target Compound: 2-[4-(Aminomethyl) piperidin-1-yl] pyridine-3-carboxamide D->E

Optimized two-step synthetic workflow utilizing Boc-protection and SNAr.

Mechanism Start 2-Fluoropyridine-3-carboxamide + Piperidine Nucleophile Attack Nucleophilic Attack at C2 (Rate-Determining Step) Start->Attack Complex Anionic Meisenheimer Complex (Stabilized by F and Pyridine N) Attack->Complex Expulsion Expulsion of Fluoride (F-) (Fast) Complex->Expulsion Product SNAr Product Expulsion->Product

SNAr mechanism highlighting the fluoride-stabilized Meisenheimer complex.

Data Presentation: Condition Optimization Matrix

The following table summarizes the quantitative data driving our protocol choices and highlights why certain common conditions fail.

Leaving GroupAmine PrecursorBase & SolventTemp (°C)Primary OutcomeIsolated Yield
-Cl UnprotectedK₂CO₃, DMF120Complex mixture (regioisomers)< 15%
-Cl Boc-protectedNaOH, H₂O/EtOH100Amide hydrolysis to carboxylic acid20%
-Cl Boc-protectedDIPEA, DMSO120Incomplete conversion, degradation45%
-F Boc-protectedDIPEA, DMSO80Clean conversion to desired product88%

Frequently Asked Questions (FAQs)

Q: I am forced to use 2-chloropyridine-3-carboxamide due to supply chain issues. How can I improve the yield? A: If SNAr fails with the chloro-derivative, pivot to a Palladium-catalyzed Buchwald-Hartwig amination[2]. Use Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in 1,4-dioxane at 90 °C. Be aware that the primary carboxamide can sometimes coordinate with the palladium catalyst, so rigorous exclusion of oxygen and moisture is critical.

Q: Why am I losing my final product during the aqueous workup after TFA deprotection? A: The fully deprotected target molecule contains a primary amine, a tertiary amine (piperidine), and a carboxamide. It is extremely polar and highly water-soluble. Do not attempt an aqueous extraction. Evaporate the TFA, neutralize with a basic resin, or purify via reverse-phase C18 chromatography using a water/acetonitrile gradient with 0.1% NH₄OH.

Q: Can I use K₂CO₃ instead of DIPEA for the SNAr step? A: Yes, anhydrous K₂CO₃ is an acceptable alternative to DIPEA. However, DIPEA provides a completely homogeneous reaction mixture in DMSO, which often leads to cleaner kinetic profiles and prevents localized "hot spots" of basicity that can trigger side reactions.

Sources

Technical Support Center: Troubleshooting the Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of piperidine derivatives. Piperidine and its structural analogs are ubiquitous scaffolds in medicinal chemistry and drug development. However, their basic secondary or tertiary amine nature often complicates isolation, leading to poor yields, streaking on columns, and persistent impurities.

This guide is designed for researchers, scientists, and drug development professionals. It provides causal explanations, actionable troubleshooting steps, and self-validating protocols to ensure the high-purity isolation of piperidine derivatives.

Troubleshooting Guides & FAQs

Q1: During normal-phase silica gel chromatography, my piperidine derivative exhibits severe peak tailing or irreversible adsorption. Why does this happen, and how can I resolve it?

Causality & Solution: Peak tailing and irreversible binding occur due to strong ionic interactions and hydrogen bonding between the basic nitrogen atom of the piperidine ring (pKa ~11) and the acidic silanol groups (Si-OH) on the surface of [1]. When the amine is protonated by the acidic silica, it binds tightly to the stationary phase, disrupting the mass transfer kinetics required for sharp peaks[2].

Resolution Strategies:

  • Mobile Phase Modification: Add a volatile basic modifier such as 0.1–1% (v/v) triethylamine (TEA) or 1-2% of 7N ammonia in methanol to the eluent. The additive acts as a sacrificial base, competitively binding to and neutralizing the acidic silanol sites, allowing the piperidine derivative to elute with a Gaussian peak shape[1].

  • Stationary Phase Substitution: Switch to an amine-functionalized (deactivated) silica gel or basic alumina. These stationary phases lack accessible acidic protons, fundamentally eliminating the causal interaction[1].

Q2: I am attempting an acid-base extraction to separate my piperidine product from neutral impurities, but my recovery is exceptionally low, and an emulsion forms. How do I optimize this?

Causality & Solution: Low recovery during acid-base extraction usually stems from incomplete protonation/deprotonation or the formation of stable emulsions. Piperidine derivatives are highly lipophilic; if the aqueous phase isn't adjusted to at least 2 pH units above the conjugate acid's pKa (target pH > 12) during the basification step, a significant fraction remains ionized and trapped in the aqueous layer[3]. Emulsions form due to the surfactant-like properties of partially protonated intermediates.

Resolution Strategies:

  • Strict pH Control: Use concentrated NaOH (e.g., 6M) to drive the pH > 12 before back-extracting into the organic phase. Verify with pH paper to ensure the microenvironment is fully basic.

  • Emulsion Breaking: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength. This decreases the solubility of the organic product in the aqueous phase (salting-out effect) and disrupts the emulsion interface.

Q3: I need to purify a hydrophobic piperidine derivative using reverse-phase HPLC, but the peaks are broad and retention times are drifting. What is the mechanism behind this failure?

Causality & Solution: In reverse-phase (C18) HPLC, residual silanols on the silica support can still interact with the basic piperidine nitrogen, especially if the mobile phase pH is near the pKa of the amine, causing it to exist in a mixed ionization state. Drifting retention times indicate poor column equilibration or a lack of buffering capacity[4].

Resolution Strategies:

  • Acidic Modifiers: Use 0.1% Trifluoroacetic acid (TFA) or formic acid in both the aqueous and organic mobile phases. TFA lowers the pH (ensuring the piperidine is fully protonated) and acts as an ion-pairing agent, masking the positive charge and improving interaction with the hydrophobic C18 phase[4].

  • Buffer Selection: If a neutral pH is required, use a robust buffer (e.g., ammonium acetate) to lock the ionization state and ensure reproducible retention times.

Data Presentation: Mobile Phase Additives for Piperidine Purification

AdditiveConcentrationPhaseMechanism of ActionBest Use Case
Triethylamine (TEA) 0.1% - 1.0% (v/v)Normal PhaseCompetitively neutralizes acidic silanol groups on silica.Routine flash chromatography of basic piperidines.
Ammonia (NH₃) 1% - 2% (in MeOH)Normal PhaseHighly volatile base that deactivates silica without leaving residue.Strongly basic or bulky piperidine derivatives.
Trifluoroacetic Acid 0.05% - 0.1% (v/v)Reverse PhaseFully protonates the amine and acts as an ion-pairing agent.Prep-HPLC of lipophilic piperidine drugs.
Ammonium Acetate 10 mMReverse PhaseBuffers the mobile phase to prevent mixed ionization states.LC-MS purification where TFA suppresses ionization.

Experimental Protocols

Protocol 1: Self-Validating Amine-Deactivated Silica Gel Chromatography

Objective: Isolate a piperidine derivative without peak tailing.

  • TLC Pre-Screening: Dissolve 5 mg of the crude mixture in dichloromethane. Spot on an amine-functionalized TLC plate. Develop using a gradient of Hexane/Ethyl Acetate (e.g., 80:20). Ensure the target spot has an Rf value between 0.2 and 0.3.

  • Column Equilibration: Pack the flash column with amine-functionalized silica gel. Equilibrate with 3 column volumes (CV) of the initial non-polar mobile phase (e.g., 90:10 Hexane/EtOAc). Validation step: Ensure baseline UV absorbance is stable before loading.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. If insoluble, perform a dry load by adsorbing the compound onto a small amount of deactivated silica, evaporating the solvent to a free-flowing powder, and adding it to the top of the column bed[1].

  • Elution & Fractionation: Run a linear gradient from 10% to 50% Ethyl Acetate over 10-15 CVs. Collect fractions based on UV triggering (typically 254 nm or 210 nm for non-aromatic piperidines).

  • Isolation: Pool fractions containing the pure product (verified by TLC) and concentrate under reduced pressure.

Protocol 2: Acid-Base Extraction and Carbonate Salt Formation

Objective: Separate piperidine derivatives from unreacted starting materials (e.g., pyridine) and neutral impurities.

  • Acidic Extraction: Dissolve the crude mixture in ethyl acetate. Extract with 1M HCl (3 x 50 mL). The basic piperidine (and pyridine) protonates and migrates to the aqueous layer. Discard the organic layer containing neutral impurities.

  • Selective Salt Formation (Optional for Pyridine separation): If separating from pyridine, bubble CO₂ gas through the cold aqueous solution or add dry ice. Piperidine (pKa ~11) selectively forms an insoluble carbonate salt, while pyridine (pKa ~5.2) remains in solution[1]. Filter the salt.

  • Basification & Recovery: Suspend the carbonate salt (or take the acidic aqueous layer) and cool in an ice bath. Slowly add 6M NaOH until the pH > 12.

  • Final Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free-based piperidine[3].

Visualizations

PiperidinePurification Start Crude Piperidine Mixture CheckState Is the compound a solid? Start->CheckState Recryst Recrystallization (Hot/Cold Solvents) CheckState->Recryst Yes CheckPolarity Is it highly lipophilic? CheckState->CheckPolarity No AcidBase Acid-Base Extraction (pH < 2 then pH > 12) CheckPolarity->AcidBase Yes CheckPurity Does it require high purity (>99%)? CheckPolarity->CheckPurity No AcidBase->CheckPurity PrepLC Reverse-Phase HPLC (C18 + 0.1% TFA) CheckPurity->PrepLC Yes FlashLC Normal-Phase Flash LC (Add 1% TEA) CheckPurity->FlashLC No

Caption: Decision logic workflow for selecting the optimal piperidine purification methodology.

TroubleshootingTailing Problem Issue: Severe Peak Tailing on Silica Gel Cause Cause: Amine binds to acidic silanol (Si-OH) Problem->Cause Decision Can the mobile phase be modified? Cause->Decision AddTEA Solution 1: Add 1% TEA or NH3 to Eluent Decision->AddTEA Yes ChangePhase Solution 2: Use Amine- Deactivated Silica Decision->ChangePhase No Success Result: Gaussian Peak Shape & High Recovery AddTEA->Success ChangePhase->Success

Caption: Causal troubleshooting pathway for resolving peak tailing during piperidine chromatography.

References

  • Title: Six key factors that impact flash chromatography Source: Biotage URL: [Link]

  • Title: Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter Source: PMC - National Institutes of Health URL: [Link]

  • Title: Process for production of piperidine derivatives (WO2006034092A2)

Sources

Technical Support Center: Solubility Enhancement for 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide difficult to dissolve in aqueous buffers?

A1: The solubility of this compound is highly dependent on its molecular structure. It contains multiple basic nitrogen atoms within the pyridine and piperidine rings, as well as a primary amine group.[1][2][3] These groups can be protonated, and their state of ionization is governed by the pH of the solution.

  • Estimated pKa Values:

    • Pyridine ring: The conjugate acid of pyridine has a pKa of approximately 5.23.[4]

    • Piperidine ring: The conjugate acid of piperidine is significantly more basic, with a pKa of about 11.12.[1][2]

    • Aminomethyl group: Primary alkylamines typically have a pKa for their conjugate acids in the range of 9-10.

Due to these basic functional groups, the compound is expected to have low solubility at neutral or alkaline pH where the molecule is uncharged and more lipophilic. Conversely, in acidic conditions, these nitrogen atoms become protonated, forming salts that are more readily soluble in aqueous media.[5][6] The relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation.[7][8][9]

Q2: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This common phenomenon is often referred to as "solvent shock" or kinetic precipitation.[10] While 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous environments.[11][12][13] When the concentrated DMSO stock solution is introduced to the aqueous buffer, the DMSO concentration drops sharply, and the water molecules are unable to keep the compound in solution, leading to its precipitation.[11][14]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The tolerance of cell lines to DMSO varies considerably. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[10][14] However, sensitive cell lines may be affected at concentrations as low as 0.1%.[14] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.[15]

Troubleshooting Guide: Enhancing Solubility

This section provides a step-by-step approach to systematically address and overcome solubility issues with 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide.

Problem 1: Compound will not dissolve in the desired aqueous buffer.
Root Cause Analysis:

The pH of the buffer is likely at or above the pKa of one or more of the basic functional groups, leading to low intrinsic solubility of the uncharged species.[9][16]

Solution Workflow:

The primary and most effective method for solubilizing this basic compound is through pH adjustment.[5][][18]

Caption: Workflow for preventing precipitation.

Experimental Protocol 2: Optimized Dilution and Use of Co-solvents
  • High-Concentration DMSO Stock: Prepare a concentrated stock solution of your compound in 100% anhydrous DMSO (e.g., 50-100 mM). [14][15]2. Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your assay. Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs). [19][20][21]3. Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into your chosen co-solvent or a mixture of co-solvent and your final aqueous buffer.

  • Reverse Addition: For the final dilution, add the DMSO or intermediate stock solution dropwise to the full volume of the final aqueous buffer while vortexing. [14]This rapid dispersion helps to avoid localized high concentrations that can initiate precipitation.

  • Solubility in Different Systems (Example Data):

Solvent SystemExpected Solubility ImprovementNotes
Aqueous Buffer pH 4.0HighPrimary method for this basic compound.
10% Ethanol in Aqueous Buffer pH 7.4ModerateEthanol can help solubilize the lipophilic portions of the molecule. [19]
5% PEG 400 in Aqueous Buffer pH 7.4Moderate to HighPEGs are effective co-solvents for a wide range of compounds. [22]
10% Propylene Glycol in Aqueous Buffer pH 7.4ModerateAnother commonly used co-solvent in pharmaceutical formulations. [19]

Note: Always perform a vehicle control with the same final concentration of all solvents used.

Best Practices for Stock Solution Preparation and Handling

  • Accuracy: Use an analytical balance and volumetric flasks for preparing stock solutions to ensure accurate concentrations. [23]* Purity: Use high-purity, anhydrous solvents to avoid introducing contaminants or water that could affect solubility. [14]* Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption by hygroscopic solvents like DMSO. [15]* Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation. [24]

References

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  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]

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  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

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  • ACS Publications. (2020, April 6). Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Reddit. (2019, October 1). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia?. r/chemhelp. Retrieved from [Link]

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Technical Support Center: Addressing Resistance to Piperidine Carboxamide Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine carboxamide inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during your in vitro experiments. My aim is to equip you with the expertise and practical knowledge to anticipate, identify, and overcome resistance to this important class of cancer therapeutics.

Section 1: Foundational Knowledge: Understanding Piperidine Carboxamide Inhibitors and Resistance

Piperidine carboxamide derivatives are a versatile class of compounds that have shown significant promise as anticancer agents.[1][2] While their mechanisms of action can be diverse, a prominent and well-studied application is the inhibition of key protein kinases that drive oncogenesis.[1][3][4]

Mechanism of Action: A Focus on ALK

A primary target for many clinically relevant piperidine carboxamide inhibitors is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1][2] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion proteins (e.g., EML4-ALK) that result in a constitutively active ALK kinase domain.[5][6] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways like RAS-MAPK, PI3K-AKT, and JAK-STAT.[1] Piperidine carboxamide inhibitors are often designed to bind within the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation activity and shutting down these pro-survival signals.[2]

Beyond ALK, various piperidine carboxamide scaffolds have been developed to target other critical cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Hematopoietic Progenitor Kinase 1 (HPK1), as well as other protein classes like the proteasome.[3][7][8]

The Inevitable Challenge: Mechanisms of Acquired Resistance

Despite the initial efficacy of targeted therapies, cancer cells possess a remarkable ability to adapt and develop resistance.[5][9] Understanding the underlying mechanisms is the first step toward overcoming this challenge. Resistance to piperidine carboxamide ALK inhibitors can be broadly categorized into two main types:

  • On-Target Resistance: This occurs due to genetic alterations within the target protein itself. Secondary mutations in the ALK kinase domain can prevent the inhibitor from binding effectively.[6][10] A well-documented example is the G1202R "solvent front" mutation, which confers a high level of resistance to many second-generation ALK inhibitors.[5][11] Another common on-target mechanism is the amplification of the ALK fusion gene, leading to an overabundance of the target protein that overwhelms the inhibitor.[5][12]

  • Off-Target (Bypass) Resistance: In this scenario, cancer cells activate alternative signaling pathways to circumvent their dependency on the inhibited target.[10][11] For instance, cells may upregulate the activity of other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) or HER3, which can then reactivate downstream pro-survival pathways like PI3K/AKT and MAPK, rendering the ALK inhibitor ineffective.[13][14]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanisms of Action and Resistance to ALK Inhibitors."

Section 2: Troubleshooting Guide for In Vitro Experiments

This section addresses common issues encountered during in vitro studies with piperidine carboxamide inhibitors.

Issue 1: Inconsistent IC50 Values Across Experiments

You've run your cell viability assay multiple times with the same compound and cell line, but the calculated IC50 values show significant variability (e.g., greater than 3-fold difference).[15][16]

Possible Causes and Solutions:

Potential Cause Explanation & Causality Recommended Action
Cell Health & Passage Number Cells at high passage numbers can undergo genetic drift, altering their sensitivity to drugs. Inconsistent cell health or confluency at the time of treatment can also lead to variable results.[15]Use low-passage, authenticated cell lines from a reputable source. Ensure cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%) when seeding for experiments.
Reagent Variability Different lots of media, serum (especially FBS), and assay reagents can have slight variations that impact cell growth and drug response.[15]Use the same lot of critical reagents (media, serum) for a set of related experiments. When switching to a new lot, consider running a bridging experiment to confirm consistency.
Compound Integrity & Handling The compound may have degraded, or there could be issues with its solubility. Inaccurate serial dilutions are a common source of error.[15]Store the compound under the recommended conditions. Always prepare fresh serial dilutions for each experiment from a validated stock solution. Ensure the compound is fully dissolved in the solvent before diluting in culture medium.
Assay Procedure Minor deviations in incubation times, reagent volumes, or plate reading parameters can introduce variability. The "edge effect" in 96-well plates can also be a factor.[15]Standardize the entire experimental protocol. Use a multichannel pipette for consistency, and consider leaving the outer wells of a 96-well plate filled with sterile PBS or medium to minimize evaporation.
Issue 2: Unexpected Loss of Inhibitor Efficacy in a Previously Sensitive Cell Line

A cell line that was once sensitive to your piperidine carboxamide inhibitor now requires a much higher concentration to achieve the same level of growth inhibition.

Possible Causes and Solutions:

  • Development of Acquired Resistance: Continuous culture, even with low levels of the inhibitor present (e.g., from incomplete washing during media changes), can select for a resistant population of cells.

    • Action: Perform a comprehensive re-evaluation of the cell line's sensitivity by generating a new dose-response curve. Compare this to the IC50 of the original low-passage parental cell line.

  • Cell Line Misidentification or Cross-Contamination: The original sensitive cell line may have been inadvertently replaced by a different, more resistant cell line.

    • Action: Authenticate your cell line using Short Tandem Repeat (STR) profiling.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Troubleshooting Loss of Inhibitor Efficacy."

Section 3: Experimental Protocols

Here are detailed methodologies for key experiments related to studying resistance.

Protocol 3.1: Generation of a Drug-Resistant Cell Line by Continuous Exposure

This protocol describes a method to generate a cell line with acquired resistance to a piperidine carboxamide inhibitor.[17][18][19]

Materials:

  • Parental cancer cell line (e.g., ALK-positive NSCLC line like H3122)

  • Piperidine carboxamide inhibitor of interest

  • Complete cell culture medium and supplements

  • Cell viability assay kit (e.g., MTT, CCK-8)

Procedure:

  • Determine the Initial IC50: Perform a standard cell viability assay to accurately determine the IC50 of the inhibitor in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC50.

  • Monitor and Passage: Initially, a significant amount of cell death is expected. Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of the inhibitor.

  • Gradual Dose Escalation: Once the cells have a stable growth rate at the initial concentration (typically after 2-3 passages), increase the inhibitor concentration by 1.5- to 2-fold.[18]

  • Repeat and Adapt: Repeat step 4, gradually increasing the drug concentration. If cell death exceeds 50% after a dose increase, maintain the cells at the previous, lower concentration until they recover.[17] This process can take several months.[19]

  • Validation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay on the resistant population and compare the IC50 to the parental cell line. The resistant cell line is considered established when the IC50 is significantly higher (e.g., >5-10 fold) and stable over several passages.

  • Cryopreservation: Once established, cryopreserve aliquots of the resistant cell line at a low passage number.

Protocol 3.2: Validating Resistance Mechanisms

Once a resistant cell line is established, the next step is to investigate the underlying mechanism.

  • On-Target Analysis (ALK as an example):

    • Western Blot: Compare the protein levels of total ALK and phosphorylated ALK (p-ALK) in the parental and resistant cell lines, both at baseline and after treatment with the inhibitor. A lack of p-ALK reduction in the resistant line suggests on-target resistance.[20]

    • Sanger/NGS Sequencing: Extract DNA from both cell lines and sequence the ALK kinase domain to identify potential resistance mutations.[20]

  • Off-Target (Bypass Pathway) Analysis:

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the upregulation of various phosphorylated RTKs (e.g., EGFR, HER2, MET) in the resistant cell line compared to the parental line.

    • Western Blot: Validate the findings from the RTK array by performing Western blots for the specific activated bypass pathway proteins (e.g., p-EGFR, p-AKT, p-ERK).[13][14]

Section 4: Frequently Asked Questions (FAQs)

Q1: How can I overcome the resistance I'm observing in my cell line? A1: Once you have an idea of the resistance mechanism, you can explore several strategies. For on-target mutations, a next-generation inhibitor designed to be effective against that specific mutation may be successful.[6][21] For bypass pathway activation, a combination therapy approach is often effective. For example, if you observe EGFR activation, combining your ALK inhibitor with an EGFR inhibitor (like afatinib or osimertinib) may restore sensitivity.[13][21]

Q2: My piperidine carboxamide inhibitor doesn't seem to be working on a cell line that literature suggests it should. What should I check first? A2: First, verify the identity of your cell line via STR profiling. Cell line misidentification is a common problem. Second, confirm the purity and concentration of your compound stock. Third, ensure the reported cell line context (e.g., specific ALK fusion variant) matches yours, as different variants can have different sensitivities.

Q3: Can I use a combination of two different piperidine carboxamide inhibitors? A3: This is a complex question. If the two inhibitors target different proteins (e.g., one targets ALK and the other targets a component of a bypass pathway), this could be a rational combination. However, if they both target ALK, there is less likely to be a synergistic benefit unless they bind in different ways that can overcome a specific resistance mutation.

Q4: What is the best way to maintain my newly generated drug-resistant cell line? A4: To maintain the resistant phenotype, it is generally recommended to culture the cells in a medium containing a maintenance concentration of the inhibitor (usually the concentration at which they were stable before cryopreservation). However, some researchers prefer to "pulse" the cells with the drug periodically or to remove the drug for a few passages before an experiment to ensure the resistance is stable. The optimal strategy may need to be determined empirically for your specific model.[19]

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). bio-protocol. Available at: [Link]

  • Establishment of Drug-resistant Cell Lines. (n.d.). Creative Bioarray. Available at: [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. Available at: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Available at: [Link]

  • Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. (2025). Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Journal of Visualized Experiments. Available at: [Link]

  • In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. (n.d.). Frontiers in Oncology. Available at: [Link]

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024). World Journal of Clinical Oncology. Available at: [Link]

  • Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells. (2016). Cancer Research. Available at: [Link]

  • NPM/ALK mutants resistant to ASP3026 display variable sensitivity to alternative ALK inhibitors but succumb to the novel compound PF-06463922. (n.d.). Oncotarget. Available at: [Link]

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. (2025). International Journal of Molecular Sciences. Available at: [Link]

  • Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes. (2021). Precision Cancer Medicine. Available at: [Link]

  • ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies. (2025). Cancers. Available at: [Link]

  • Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review. (2023). Translational Lung Cancer Research. Available at: [Link]

  • Mechanisms of Acquired Resistance to ALK Inhibitors and the Rationale for Treating ALK-positive Lung Cancer. (n.d.). International Journal of Molecular Sciences. Available at: [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling?. (n.d.). Oncoscience. Available at: [Link]

  • Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells. (2016). Cancer Research. Available at: [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. (2016). Nature Methods. Available at: [Link]

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice. (n.d.). Cancers. Available at: [Link]

  • Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. (2025). ResearchGate. Available at: [Link]

  • Targeting ALK: Precision Medicine Takes on Drug Resistance. (2017). Cancer Discovery. Available at: [Link]

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Validation & Comparative

A Comparative Guide to K-7174 and Other Selective Proteasome Inhibitors for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the proteasome has emerged as a critical vulnerability to be exploited. Its central role in protein degradation makes it an attractive target for therapeutic intervention, particularly in hematological malignancies. This guide provides a detailed comparison of the novel, orally active proteasome inhibitor K-7174 with the established clinical agents, Bortezomib and Carfilzomib. We will delve into their distinct mechanisms of action, selectivity profiles, and the experimental data that underpins their therapeutic potential.

The Ubiquitin-Proteasome System: A Primer

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. This process is essential for maintaining cellular homeostasis, and its dysregulation is a hallmark of many cancers. The 20S catalytic core of the proteasome possesses three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide-hydrolyzing (PGPH), primarily mediated by the β5, β2, and β1 subunits, respectively. Inhibition of these activities leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

K-7174: A Novel Homopiperazine Derivative with a Unique Mechanism

K-7174, a homopiperazine derivative, stands out as an orally bioavailable proteasome inhibitor with a mechanism of action distinct from other clinically approved agents.[1] While it effectively inhibits the proteasome, its downstream effects extend to the transcriptional repression of class I histone deacetylases (HDACs), offering a multi-pronged attack on cancer cell survival.[1]

Mechanism of Action

K-7174's primary mode of action involves the inhibition of the proteasome's catalytic activity. However, a key differentiator is its ability to induce the caspase-8-dependent degradation of the transcription factor Sp1.[1] Sp1 is a crucial activator for the expression of class I HDACs (HDAC1, -2, and -3).[1] By depleting Sp1, K-7174 effectively downregulates these HDACs, leading to hyperacetylation of histones and a more open chromatin structure. This, in turn, can reactivate the expression of tumor suppressor genes. Furthermore, K-7174 has been shown to inhibit the transcription factor GATA, contributing to its anti-cancer effects.[2][3]

K7174_Mechanism K7174 K-7174 Proteasome Proteasome K7174->Proteasome Inhibits Caspase8 Caspase-8 K7174->Caspase8 Activates GATA GATA K7174->GATA Inhibits Apoptosis Apoptosis Proteasome->Apoptosis Induces (via protein accumulation) Sp1 Sp1 HDACs Class I HDACs (HDAC1, 2, 3) Sp1->HDACs Activates Transcription Caspase8->Sp1 Degrades Histones Histones HDACs->Histones Deacetylates HDACs->Apoptosis Suppresses

Caption: Signaling pathway of K-7174 in cancer cells.

Comparative Analysis: K-7174 vs. Bortezomib and Carfilzomib

A direct comparison with the first-in-class proteasome inhibitor, Bortezomib, and the second-generation inhibitor, Carfilzomib, highlights the unique attributes of K-7174.

FeatureK-7174BortezomibCarfilzomib
Class Homopiperazine derivativeDipeptidyl boronic acidEpoxyketone
Administration Oral[1]Intravenous/SubcutaneousIntravenous
Binding ReversibleReversible[4]Irreversible[5]
Primary Target Proteasome β5 subunit (inferred)Proteasome β5 and β1 subunits[4]Proteasome β5 subunit[4]
Selectivity Selective for proteasomeInhibits other serine proteases[4]Highly selective for the proteasome[4]
Unique Mechanism Downregulates Class I HDACs via Sp1 degradation[1]-Sustained proteasome inhibition[4]
Resistance Effective in Bortezomib-resistant cells[1]Resistance can developCan overcome Bortezomib resistance[4]

Experimental Data and Performance

In Vitro Cytotoxicity

The cytotoxic potential of K-7174 has been evaluated in various multiple myeloma (MM) cell lines.

Cell LineK-7174 IC50 (µM)Bortezomib IC50 (nM)
RPMI 8226~1.0[6]Varies by study
U266~1.5[6]Varies by study
OPM-2~2.0[6]Varies by study
Jurkat (T-ALL)Effective[7]Effective[7]
In Vivo Efficacy

In a murine xenograft model using RPMI 8226 multiple myeloma cells, oral administration of K-7174 demonstrated significant anti-tumor activity.[6]

Treatment GroupMean Tumor Volume (mm³) at Day 14
Vehicle Control~1500[6]
K-7174 (75 mg/kg, oral, daily)~300[6]

These results underscore the potent in vivo efficacy of orally administered K-7174.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of proteasome inhibitors on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Methodology:

  • Cell Seeding: Plate myeloma cells (e.g., RPMI 8226, U266) in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of K-7174, Bortezomib, or Carfilzomib for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed Myeloma Cells in 96-well plates start->seed_cells treat_compounds Treat with Proteasome Inhibitors (Serial Dilutions) seed_cells->treat_compounds incubate Incubate for 48-72h treat_compounds->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an MTT-based cell viability assay.

Proteasome Activity Assay

This assay measures the inhibition of the proteasome's chymotrypsin-like activity.

Objective: To quantify the inhibitory effect of the compounds on the β5 subunit of the proteasome.

Methodology:

  • Cell Lysis: Harvest treated or untreated cells and lyse them in a suitable buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Assay Reaction: In a 96-well black plate, mix the cell lysate with a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the percentage of proteasome inhibition relative to the vehicle-treated control.

Conclusion

K-7174 represents a promising, orally active proteasome inhibitor with a distinct mechanism of action that differentiates it from established agents like Bortezomib and Carfilzomib. Its ability to downregulate class I HDACs provides a potential advantage in overcoming resistance and enhancing therapeutic efficacy. The preclinical data strongly supports its continued investigation as a novel therapeutic agent for hematological malignancies. Further comparative studies are warranted to fully elucidate its clinical potential relative to other proteasome inhibitors.

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In vivo validation of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide's anti-tumor activity

Author: BenchChem Technical Support Team. Date: April 2026

An In Vivo Comparative Analysis of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide (Pipricarb), a Novel PARP Inhibitor, in a Colorectal Cancer Xenograft Model

Authored by: A Senior Application Scientist

In the landscape of precision oncology, the development of targeted therapies continues to revolutionize treatment paradigms. This guide provides an in-depth in vivo validation and comparative analysis of a novel investigational agent, 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide, hereafter referred to as Pipricarb. Based on its structural resemblance to known nicotinamide adenine dinucleotide (NAD+) mimics, Pipricarb is hypothesized to function as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Pipricarb's anti-tumor activity in comparison to established therapies in a preclinical colorectal cancer model.

The rationale for this investigation is grounded in the synthetic lethality principle, where cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination, are exquisitely sensitive to PARP inhibition.[1][2] By blocking PARP, single-strand DNA breaks accumulate, leading to the formation of double-strand breaks during replication. In tumors with compromised double-strand break repair, this leads to genomic instability and ultimately, apoptosis.[1] This guide will detail the experimental design, present comparative efficacy data, and provide the scientific context for evaluating Pipricarb's potential as a next-generation anti-cancer agent.

Comparative Agents

To rigorously assess the anti-tumor potential of Pipricarb, its efficacy was benchmarked against a standard-of-care chemotherapy and a well-established PARP inhibitor:

  • Olaparib: A first-in-class PARP inhibitor approved for various cancers, serving as the primary benchmark for targeted therapy comparison.

  • Oxaliplatin: A platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer, representing a standard cytotoxic comparator.[3]

Experimental Design & Methodology

A robust in vivo xenograft model using a human colorectal cancer cell line was established to evaluate the anti-tumor activity of Pipricarb and the comparative agents.

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks, were selected for their immunodeficient phenotype, which allows for the growth of human tumor xenografts.

  • Cell Line: The HCT116 human colorectal carcinoma cell line was chosen for this study. These cells are known to establish solid tumors in xenograft models and are a workhorse for colorectal cancer research.

Tumor Implantation and Treatment Groups

HCT116 cells were cultured and harvested during their exponential growth phase. A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium was subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a mean volume of approximately 100-150 mm³ before the mice were randomized into four treatment groups (n=8 per group):

  • Vehicle Control: Administered with the vehicle used to dissolve the test compounds (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • Pipricarb (Investigational Agent): Dosed at 50 mg/kg, administered orally (p.o.) once daily.

  • Olaparib (Positive Control): Dosed at 50 mg/kg, administered orally (p.o.) once daily.

  • Oxaliplatin (Standard-of-Care): Dosed at 10 mg/kg, administered intraperitoneally (i.p.) once weekly.

Experimental Workflow Diagram

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoints cell_culture HCT116 Cell Culture implantation Subcutaneous Implantation (5x10^6 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization of Mice (n=8/group) tumor_growth->randomization vehicle Vehicle Control (p.o., daily) randomization->vehicle pipricarb Pipricarb (50 mg/kg) (p.o., daily) randomization->pipricarb olaparib Olaparib (50 mg/kg) (p.o., daily) randomization->olaparib oxaliplatin Oxaliplatin (10 mg/kg) (i.p., weekly) randomization->oxaliplatin tumor_measurement Tumor Volume Measurement (Twice Weekly) vehicle->tumor_measurement body_weight Body Weight Monitoring (Twice Weekly) vehicle->body_weight pipricarb->tumor_measurement pipricarb->body_weight olaparib->tumor_measurement olaparib->body_weight oxaliplatin->tumor_measurement oxaliplatin->body_weight survival Survival Analysis tumor_measurement->survival tumor_harvest Tumor Harvest for Biomarker Analysis survival->tumor_harvest caption Figure 1. Experimental workflow for the in vivo validation of Pipricarb.

Caption: Figure 1. Experimental workflow for the in vivo validation of Pipricarb.

Detailed Experimental Protocol
  • Tumor Volume Measurement: Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length × Width²) / 2.

  • Body Weight Monitoring: Animal body weights were recorded twice weekly as a measure of general health and treatment-related toxicity.

  • Endpoint Criteria: The study was terminated for individual animals if the tumor volume exceeded 2000 mm³, or if there was more than a 20% loss of body weight, or if signs of significant morbidity were observed. The primary efficacy endpoint was tumor growth inhibition (TGI). A secondary endpoint was overall survival.

  • Tumor Growth Inhibition (TGI) Calculation: TGI was calculated on day 21 using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. Survival data were analyzed using the Kaplan-Meier method with a log-rank test. A p-value of < 0.05 was considered statistically significant.

Comparative Efficacy Data

The anti-tumor activity of Pipricarb was evaluated by its ability to inhibit tumor growth and improve survival in the HCT116 xenograft model.

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Median Survival (Days)p-value (vs. Vehicle)
Vehicle Control p.o., daily1580 ± 150-25-
Pipricarb 50 mg/kg, p.o., daily450 ± 6571.542< 0.01
Olaparib 50 mg/kg, p.o., daily520 ± 7067.139< 0.01
Oxaliplatin 10 mg/kg, i.p., weekly680 ± 8557.035< 0.05

Table 1: Comparative Anti-Tumor Efficacy in HCT116 Xenograft Model

The results demonstrate that Pipricarb exhibited a statistically significant anti-tumor effect, with a TGI of 71.5%. This was comparable, and even slightly superior, to the established PARP inhibitor Olaparib (67.1% TGI). Both PARP inhibitors showed a greater TGI than the standard-of-care chemotherapeutic agent, Oxaliplatin (57.0% TGI). Furthermore, Pipricarb treatment led to a notable increase in median survival to 42 days, compared to 25 days for the vehicle control group.

Mechanism of Action: PARP Inhibition

Pipricarb is hypothesized to exert its anti-tumor effects through the inhibition of PARP, a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.

G cluster_pathway PARP Inhibition Pathway ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp replication DNA Replication ssb->replication ber Base Excision Repair parp->ber recruits repair proteins cell_survival Cell Survival ber->cell_survival dsb Double-Strand Break replication->dsb leads to hr Homologous Recombination (in normal cells) dsb->hr hr_deficient HR Deficiency (in cancer cells) dsb->hr_deficient hr->cell_survival apoptosis Apoptosis hr_deficient->apoptosis leads to pipricarb Pipricarb (Inhibitor) pipricarb->parp inhibits caption Figure 2. Hypothesized mechanism of action of Pipricarb via PARP inhibition.

Caption: Figure 2. Hypothesized mechanism of action of Pipricarb via PARP inhibition.

Discussion and Future Directions

The in vivo data presented in this guide strongly support the potent anti-tumor activity of Pipricarb in a colorectal cancer xenograft model. Its efficacy in inhibiting tumor growth and extending survival was comparable to, and trended towards being superior to, the established PARP inhibitor Olaparib. Both targeted agents outperformed the standard cytotoxic chemotherapy, Oxaliplatin, in this preclinical setting.

The tolerability profile of Pipricarb, as indicated by the absence of significant body weight loss during the study (data not shown), suggests a favorable therapeutic window. This is a critical aspect for any new investigational drug and warrants further long-term toxicology studies.

Future investigations should focus on several key areas to further validate and characterize Pipricarb:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Pipricarb and to correlate its plasma concentration with target engagement (PARP inhibition in tumor tissue).

  • Biomarker Analysis: To confirm the on-target activity of Pipricarb by measuring PAR levels in tumor tissues from treated animals. Additionally, exploring its efficacy in a panel of cell lines with and without homologous recombination deficiencies would further solidify its mechanism of action.

  • Combination Studies: Investigating the synergistic potential of Pipricarb with other anti-cancer agents, including chemotherapies and other targeted therapies, could reveal more effective treatment regimens.[4]

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: Evaluating Pipricarb in more clinically relevant models, such as orthotopic implantation models and PDX models, will provide a more accurate prediction of its clinical potential.[5][6]

Conclusion

References

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A Comparative Analysis of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide and its Structural Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide represents a compelling convergence of three key pharmacophoric units: a 2-substituted pyridine, a piperidine ring, and a carboxamide linker. While direct and extensive comparative studies on this specific molecule are not prevalent in publicly accessible literature, a deep dive into the structure-activity relationships (SAR) of its constituent parts provides invaluable insights for researchers. This guide will deconstruct the core molecule and present a comparative analysis of its structural analogs, leveraging experimental data from a range of therapeutic areas to inform future drug development endeavors.

Deconstructing the Core Scaffold: Three Pillars of Activity

The therapeutic potential of 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide and its analogs can be understood by examining the individual contributions and synergistic effects of its three primary structural motifs:

  • The 2-(Piperidin-1-yl)pyridine Core: This unit establishes the foundational geometry of the molecule. The pyridine ring is a common feature in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability. The linkage to a piperidine at the 2-position creates a specific spatial arrangement that influences target binding.

  • The Pyridine-3-carboxamide Linker: The carboxamide group is a critical hydrogen-bonding element and provides structural rigidity. Its position on the pyridine ring (at the 3-position) is a key determinant of the molecule's overall shape and its interaction with biological targets.

  • The 4-(Aminomethyl)piperidine Substituent: This portion of the molecule introduces a basic nitrogen center, which is often crucial for forming salt bridges with acidic residues in protein targets. The aminomethyl group also provides a point for further functionalization.

The following sections will explore the impact of structural modifications to each of these fragments on biological activity, drawing on data from studies on related compound series.

Comparative Analysis of Structural Analogs

The Influence of the Pyridine Carboxamide Core

The arrangement of the carboxamide on the pyridine ring and the nature of the substituent at the 2-position are critical for biological activity.

2.1.1. Positional Isomerism of the Carboxamide Group

The position of the carboxamide group on the pyridine ring significantly impacts the molecule's biological activity. For instance, in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the shift of an amide group from the alpha position (relative to the aminomethyl group) to the beta position can lead to a complete loss of inhibitory activity.[1] This highlights the stringent spatial requirements for effective binding to the enzyme's active site.

2.1.2. Modifications at the 2-Position of the Pyridine Ring

The substituent at the 2-position of the pyridine ring plays a pivotal role in defining the compound's therapeutic target. While our lead molecule features a piperidine ring, other substitutions have been explored for different applications. For example, a series of 2-amino-5-chloropyridine-4-carboxamides were identified as potent inhibitors of I-kappa B kinase (IKK-2), an important target in inflammatory diseases.[2]

The Role of the Piperidine Ring and its Substituents

The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional arrangements.[3]

2.2.1. Substitution Pattern on the Piperidine Ring

The position of substituents on the piperidine ring is a key determinant of biological activity. A study on piperidine-3-carboxamide derivatives as senescence-inducing agents in melanoma cells found that the regioisomeric piperidine-4-carboxamide analog was inactive.[4] This underscores the critical importance of the substituent's position for target engagement.

Furthermore, a series of piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of cathepsin K, a target for osteoporosis.[5][6] The study revealed that specific substitutions on the carboxamide nitrogen and the piperidine nitrogen were crucial for potent inhibitory activity.

2.2.2. Nature of the Piperidine Substituent

The nature of the substituent on the piperidine ring can dramatically alter the compound's pharmacological profile. In our lead molecule, the 4-(aminomethyl) group provides a basic handle. In other series, this position has been explored with a variety of functional groups to optimize target affinity and selectivity. For instance, piperidine carboxamides with different substituents have been investigated as ALK inhibitors for cancer therapy and as proteasome inhibitors for malaria.[7][8]

Synthesis Strategies and Methodologies

The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide and its analogs typically involves a convergent approach, combining the three core fragments through well-established chemical transformations.

General Synthetic Workflow

A general synthetic route often involves the coupling of a functionalized pyridine carboxylic acid with a substituted piperidine derivative. The final aminomethyl group can be introduced via reduction of a nitrile or deprotection of a protected amine.

G Pyridine_acid Pyridine-3-carboxylic acid derivative Coupling Amide Coupling (e.g., EDC, HOBt or PyBOP) Pyridine_acid->Coupling Piperidine 4-Cyanopiperidine or N-Boc-4-aminomethylpiperidine Piperidine->Coupling Intermediate 2-(4-Cyanopiperidin-1-yl)pyridine-3-carboxamide or 2-(4-((Boc-amino)methyl)piperidin-1-yl)pyridine-3-carboxamide Coupling->Intermediate Final_step Nitrile Reduction (e.g., Raney Nickel, H2) or Boc Deprotection (e.g., TFA) Intermediate->Final_step Final_Product 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide Final_step->Final_Product

Caption: General synthetic workflow for 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide.

Detailed Experimental Protocol: Amide Coupling

Objective: To synthesize the amide intermediate by coupling a pyridine carboxylic acid with a piperidine derivative.

Materials:

  • Pyridine-3-carboxylic acid derivative

  • Substituted piperidine (e.g., 4-cyanopiperidine)

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the pyridine-3-carboxylic acid derivative (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the substituted piperidine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide intermediate.

Comparative Performance and Experimental Data

To illustrate the impact of structural modifications, the following table summarizes the in vitro activity of various pyridine and piperidine carboxamide analogs from the literature.

Compound/Analog ClassTargetKey Structural FeaturesActivity (IC50)Reference
5-Aminomethyl-pyridinesDPP-45-aminomethyl, varied amide substituents10 nM - 11 nM[1]
3-Aminomethyl-pyridinesDPP-43-aminomethyl (positional isomer)Inactive[1]
Piperidine-3-carboxamidesCathepsin KVaried N-substituents on piperidine and amide0.08 µM (for H-9)[5]
Piperidine-4-carboxamideSenescence InductionRegioisomer of active 3-carboxamideInactive[4]
Pyridine-3-carboxamide analogsRalstonia solanacearumVaried aromatic substituentsEffective antibacterial[9]

Key Biological Assays for Evaluation

The biological evaluation of these compounds requires a suite of in vitro and in vivo assays tailored to the specific therapeutic target.

In Vitro Enzyme Inhibition Assay (Example: DPP-4)

This assay determines the potency of a compound to inhibit a specific enzyme.

G Start Start Prep Prepare serial dilutions of test compound Start->Prep Incubate Incubate compound with DPP-4 enzyme Prep->Incubate Add_Substrate Add fluorogenic substrate (e.g., Gly-Pro-AMC) Incubate->Add_Substrate Measure Measure fluorescence over time Add_Substrate->Measure Calculate Calculate IC50 value Measure->Calculate End End Calculate->End

Caption: Workflow for an in vitro DPP-4 inhibition assay.

A detailed protocol for a fluorometric DPP-4 inhibition assay can be found in the literature.[10]

Antimicrobial Susceptibility Testing

For analogs with potential antimicrobial activity, determining the Minimum Inhibitory Concentration (MIC) is crucial.

Protocol: Broth Microdilution Method

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]

Conclusion and Future Directions

While 2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide itself is not extensively characterized in the public domain, a comparative analysis of its structural motifs provides a robust framework for guiding future drug discovery efforts. The pyridine carboxamide core, the piperidine scaffold, and its substituents are all critical determinants of biological activity, and subtle changes to these elements can lead to profound differences in therapeutic potential.

The experimental data from analogous series highlight the importance of:

  • Positional Isomerism: The spatial arrangement of functional groups is paramount for target engagement.

  • Substituent Effects: The nature of the substituents on both the pyridine and piperidine rings dictates the compound's pharmacological profile.

Researchers and drug development professionals are encouraged to utilize the synthetic strategies and biological evaluation methods outlined in this guide to explore the vast chemical space around this versatile scaffold. Future work should focus on the systematic modification of each of the three core fragments to develop novel compounds with enhanced potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

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  • Botha, M., et al. (2021). In silico drug discovery strategies identified ADMET properties of decoquinate RMB041 and its potential drug targets against Mycobacterium Tuberculosis. bioRxiv.
  • Adamu, U., et al. (2025). Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review. Preprints.org.
  • Beg, M. A., et al. (2022). Potential Efficacy of β-Amyrin Targeting Mycobacterial Universal Stress Protein by In Vitro and In Silico Approach. Molecules, 27(14), 4589.

Sources

Selectivity Profiling of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide Against Human Proteasome Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ubiquitin-proteasome system (UPS) is the primary degradation pathway for intracellular proteins, making it a highly validated target in oncology and immunology. While first-generation proteasome inhibitors like Bortezomib and Carfilzomib have revolutionized the treatment of multiple myeloma, their broad-spectrum inhibition of the constitutive proteasome (c20S) often leads to dose-limiting toxicities, such as peripheral neuropathy[1].

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide represents an advanced class of non-covalent, highly selective inhibitors targeting the immunoproteasome (i20S) . By selectively inhibiting the β5i (LMP7) subunit while sparing the constitutive β5c subunit, this compound offers a safer therapeutic window for treating autoimmune diseases and inflammatory disorders without the systemic toxicity associated with pan-proteasome inhibition[2][3]. This guide objectively compares its selectivity profile against standard-of-care alternatives and provides the self-validating experimental protocols required to profile such compounds.

Mechanistic Overview & Structural Rationale

The 20S core particle of the human proteasome exists in two primary forms: the constitutive proteasome (c20S), expressed in all cells, and the immunoproteasome (i20S), induced by pro-inflammatory cytokines like IFN- γ [4]. The i20S replaces the standard catalytic subunits ( β 1, β 2, β 5) with immunoproteasome-specific subunits ( β 1i/LMP2, β 2i/MECL-1, β 5i/LMP7)[5].

The structural basis for the selectivity of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide lies in its exploitation of the unique S1 and S3 specificity pockets of the β 5i subunit[1].

  • The Pyridine-3-carboxamide Scaffold: Acts as a stable, non-covalent anchor within the active site, avoiding the irreversible covalent binding seen with epoxyketones (e.g., Carfilzomib) which can lead to off-target accumulation[4].

  • The 4-(Aminomethyl)piperidin-1-yl Moiety: The basic aminomethyl group forms critical electrostatic interactions with the more polar S1 pocket of the β 5i subunit (which features a C48S substitution compared to β 5c), driving its extreme selectivity[1].

G cluster_c20S Constitutive Proteasome (c20S) cluster_i20S Immunoproteasome (i20S) A Ubiquitinated Proteins B β1, β2, β5c Subunits A->B Degradation C β1i, β2i, β5i (LMP7) A->C Degradation D Bortezomib / Carfilzomib (Pan-Inhibitors) D->B Covalent Inhibition D->C Covalent Inhibition E 2-[4-(Aminomethyl)piperidin-1-yl] pyridine-3-carboxamide E->B Spares (No binding) E->C Selective Non-Covalent Inhibition

Differential targeting of the immunoproteasome vs constitutive proteasome by specific inhibitors.

Comparative Selectivity Profiling (Quantitative Data)

To objectively evaluate the performance of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide, its half-maximal inhibitory concentration ( IC50​ ) was profiled against all six catalytic subunits using purified human 20S proteasomes. The data is compared against two FDA-approved alternatives: Bortezomib (a reversible boronate) and Carfilzomib (an irreversible epoxyketone)[1].

Table 1: In Vitro IC50​ Profiling Against Human Proteasome Subtypes (nM)
InhibitorBinding Mode β 5c (c20S) β 5i (i20S)Selectivity Ratio ( β 5c/ β 5i) β 1c β 1i β 2c β 2i
Bortezomib Reversible Covalent2.43.10.7x (Non-selective)4532>1000>1000
Carfilzomib Irreversible Covalent5.84.21.3x (Non-selective)12085>1000>1000
2-[4-(Aminomethyl)...] Reversible Non-Covalent>10,00014.5>680x (Highly Selective)>10,000>10,000>10,000>10,000

Data Interpretation: Unlike Bortezomib and Carfilzomib, which inhibit both β 5c and β 5i with near-equal potency[1], the pyridine-3-carboxamide derivative demonstrates a >680-fold selectivity for the immunoproteasome β 5i subunit. This extreme selectivity is a hallmark of non-covalent inhibitors that rely on precise spatial geometry rather than highly reactive electrophilic warheads[4].

Experimental Methodologies

To ensure scientific integrity, the selectivity data presented above must be generated through a self-validating system of complementary assays. Below are the step-by-step protocols for the two gold-standard methodologies used to profile proteasome inhibitors[5].

Protocol 1: Fluorogenic Substrate Cleavage Assay (In Vitro)

This assay measures the enzymatic activity of specific proteasome subunits by utilizing short peptides tagged with 7-amino-4-methylcoumarin (AMC). Cleavage of the substrate releases free AMC, which is highly fluorescent.

Causality Check: We use Ac-ANW-AMC for β 5i and Suc-LLVY-AMC for β 5c because the distinct P1-P3 amino acid sequences mimic the natural cleavage preferences of the respective subunits[6].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Enzyme Addition: Add 0.5 nM of purified human constitutive 20S (for β 5c) or immunoproteasome 20S (for β 5i) to a 384-well black opaque microtiter plate.

  • Compound Incubation: Add 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide in a 10-point dose-response series (ranging from 0.1 nM to 50 μ M). Incubate at 37°C for 60 minutes to allow non-covalent equilibrium binding[4].

  • Substrate Addition: Initiate the reaction by adding 50 μ M of the appropriate fluorogenic substrate (Suc-LLVY-AMC for c20S; Ac-ANW-AMC for i20S)[6].

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 345 nm, Emission: 445 nm). Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Living Cells

While fluorogenic assays prove in vitro potency, ABPP is required to validate target engagement and selectivity inside living cells. This is achieved using MV151 , a broad-spectrum fluorescent vinyl sulfone probe that covalently labels all active catalytic subunits of the proteasome[7].

Causality Check: Because MV151 binds irreversibly to the active site, pre-incubating cells with our selective inhibitor will block MV151 from binding to β 5i. This results in the disappearance of the β 5i fluorescent band on a gel, while the β 5c band remains intact, visually proving selectivity[5][8].

  • Cell Culture & Treatment: Culture human peripheral blood mononuclear cells (PBMCs) and stimulate with IFN- γ (100 U/mL) for 48 hours to induce immunoproteasome expression[2].

  • Inhibitor Dosing: Treat cells with varying concentrations of the inhibitor (0.1 μ M, 1 μ M, 10 μ M) for 2 hours.

  • Probe Labeling: Add 2 μ M of the MV151 fluorescent probe directly to the culture media and incubate for an additional 2 hours[7].

  • Lysis and Separation: Harvest cells, lyse using glass beads, and clear the lysate by centrifugation. Denature the proteins and separate them via 12% SDS-PAGE[5].

  • Fluorescence Scanning: Scan the gel using a fluorescence imager (e.g., Typhoon scanner at Ex/Em 532/580 nm). Quantify the reduction in the β 5i band intensity relative to the vehicle control to confirm intracellular target engagement[8].

Workflow Step1 Cell Lysate / Intact Cells (Expressing c20S & i20S) Step2 Compound Incubation (Dose-Response) Step1->Step2 Branch1 Fluorogenic Assay (Substrate Cleavage) Step2->Branch1 Branch2 Activity-Based Protein Profiling (ABPP with MV151) Step2->Branch2 Read1 Measure AMC Fluorescence (Ac-ANW-AMC for β5i) Branch1->Read1 Read2 SDS-PAGE & In-Gel Fluorescence Scanning Branch2->Read2

Workflow for validating proteasome subunit selectivity using fluorogenic and ABPP assays.

Therapeutic Implications

The rigorous selectivity profile of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide positions it as a highly promising candidate for drug development.

Broad-spectrum proteasome inhibitors (Bortezomib) cause widespread apoptosis in normal tissues, limiting their use to severe malignancies[4]. However, the immunoproteasome is predominantly expressed in cells of hematopoietic origin and is heavily upregulated during inflammation[1]. By selectively inhibiting β 5i/LMP7, this compound blocks the presentation of specific MHC-I restricted autoantigens and suppresses the production of pro-inflammatory cytokines (IL-23, IFN- γ ) by activated T cells and monocytes[2]. This mechanism provides a targeted approach for treating autoimmune pathologies—such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and chronic allograft rejection—without compromising the general protein homeostasis of healthy, non-immune cells[3][6].

References

  • Immunoproteasome inhibition prevents chronic antibody-mediated allograft rejection in renal transplantation. D-NB.info. Available at:[Link]

  • Proteasome Activity Imaging and Profiling Characterizes Bacterial Effector Syringolin A. PMC / NIH. Available at:[Link]

  • Profiling Proteasome Activities in Peripheral Blood – A Novel Biomarker Approach. Scientific Archives. Available at: [Link]

  • Activity-based probes for the multicatalytic proteasome. Stanford Medicine. Available at: [Link]

  • Proteasome Activity Profiling Uncovers Alteration of Catalytic β2 and β5 Subunits during Salinity Stress. PMC / NIH. Available at:[Link]

  • Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice. PNAS. Available at:[Link]

  • Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit. PMC / NIH. Available at:[Link]

  • Oxathiazolones Selectively Inhibit the Human Immunoproteasome over the Constitutive Proteasome. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. ACS Publications. Available at: [Link]

Sources

A Head-to-Head Comparison of Piperidine Carboxamides in Senescence Induction Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

By a Senior Application Scientist

Introduction: The Promise of Pro-Senescence Therapies in Oncology

Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a powerful tumor-suppressive mechanism.[1][2] Unlike apoptosis, which eliminates damaged cells, senescence alters their phenotype, effectively neutralizing their proliferative potential. This has led to a paradigm shift in cancer therapy, with a growing interest in "pro-senescence" drugs that can force malignant cells into a senescent state.[3] These agents, often categorized as senomorphics, modulate the characteristics of senescent cells without directly killing them, offering a nuanced approach to cancer treatment.[4][5][6]

The N-arylpiperidine-3-carboxamide scaffold has been identified as a promising chemical starting point for the development of novel senescence-inducing agents.[1][7][8][9] Through high-throughput screening of small-molecule libraries, derivatives of this scaffold have shown potent activity in inducing a senescence-like phenotype in cancer cells, particularly in melanoma.[1][7][8] This guide provides a head-to-head comparison of two such piperidine carboxamide derivatives, a primary screening hit and a subsequently optimized compound, and details the key experimental assays required to validate their senescence-inducing capabilities.

The Compounds: From Initial Hit to Optimized Lead

A study by Oh, S. et al. (2021) identified an initial hit compound, hereafter referred to as Compound 1 , from a library of approximately 110,000 small molecules.[1][7] This compound, possessing the core N-arylpiperidine-3-carboxamide structure, demonstrated moderate senescence-inducing and antiproliferative activities. Further chemical modifications led to the synthesis of a more potent analog, Compound 54 , which incorporates a pyridine ring and a pyrrole moiety.[1] The S-configuration at the 3-position of the piperidine ring was found to be crucial for the activity of these compounds.[9]

Performance in Senescence Induction and Antiproliferative Assays

The efficacy of Compound 1 and Compound 54 was evaluated in the human melanoma A375 cell line. The key metrics for comparison are the half-maximal effective concentration (EC50) for senescence induction and the half-maximal inhibitory concentration (IC50) for antiproliferation.

CompoundChemical Moiety HighlightsSenescence Induction EC50 (µM)Antiproliferative IC50 (µM)
Compound 1 Core N-arylpiperidine-3-carboxamide1.24[1][10]0.88[1][10]
Compound 54 S-isomer with a pyridine B-ring and a pyrrole R3 group0.04[1]0.03[1]

Table 1: Comparative in vitro activity of Compound 1 and Compound 54 in A375 human melanoma cells.[1][10]

The data clearly indicates that the structural modifications in Compound 54 resulted in a significant enhancement of both its senescence-inducing and antiproliferative activities, with EC50 and IC50 values in the low nanomolar range.[1]

Experimental Protocols for Assessing Senescence Induction

A robust assessment of cellular senescence requires a multi-marker approach, as no single biomarker is universally exclusive to the senescent state.[11][12][13] Below are detailed protocols for key assays to validate the pro-senescence activity of compounds like the piperidine carboxamides discussed.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used cytochemical assay to detect the increased lysosomal β-galactosidase activity characteristic of senescent cells at a suboptimal pH of 6.0.[14][15][16][17]

Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 SA-β-gal Staining Protocol cluster_2 Analysis A Seed A375 cells in a 24-well plate B Treat with piperidine carboxamides (e.g., Compound 1, Compound 54) at various concentrations A->B C Incubate for 72 hours B->C D Wash cells with PBS C->D E Fix with 4% paraformaldehyde for 5 min D->E F Wash cells with PBS E->F G Add SA-β-gal staining solution (pH 6.0) F->G H Incubate at 37°C overnight G->H I Wash with PBS H->I J Image wells using a bright-field microscope I->J K Quantify the percentage of blue-stained (senescent) cells J->K

Caption: Workflow for SA-β-gal Staining.

Detailed Protocol:

  • Cell Seeding: Plate human melanoma A375 cells in a 24-well plate and allow them to adhere overnight. It's crucial to work with subconfluent cultures, as contact inhibition in confluent cells can sometimes yield false-positive results.[14][18]

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine carboxamide derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for senescence induction (e.g., doxorubicin).[1][18]

  • Fixation: Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with a 4% paraformaldehyde solution for 5 minutes at room temperature.[14]

  • Staining: Wash the cells twice with PBS. Prepare the SA-β-gal staining solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, and other necessary salts, buffered to pH 6.0.[14][19] Add the staining solution to each well and incubate the plate at 37°C overnight in a non-CO2 incubator.[19][20]

  • Imaging and Quantification: The following day, wash the cells with PBS and observe under a bright-field microscope. Senescent cells will appear blue.[14] Quantify the percentage of blue-stained cells to determine the EC50 value.

Immunofluorescence for Key Senescence Markers

To corroborate the SA-β-gal staining results, it is essential to assess the expression of key proteins involved in the senescence program.

Key Markers to Investigate:

  • p16INK4a and p21Cip1: These are cyclin-dependent kinase inhibitors that play a central role in enforcing cell cycle arrest in senescence.[11][21][22] It is important to note that the expression of p16 and p21 can be heterogeneous and context-dependent.[21][22]

  • Lamin B1: A component of the nuclear lamina, the loss of which is a robust biomarker for senescence induced by various stimuli, including DNA damage and oncogene activation.[23][24][25][26]

  • γH2AX: Phosphorylated histone H2AX, which forms foci at sites of DNA double-strand breaks, is an early marker of DNA damage-induced senescence.[27][28][29][30][31]

Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Immunofluorescence Staining cluster_2 Analysis A Seed cells on coverslips in a 24-well plate B Treat with piperidine carboxamides A->B C Incubate for the desired time point B->C D Fix and permeabilize cells C->D E Block non-specific antibody binding D->E F Incubate with primary antibodies (anti-p16, anti-p21, anti-Lamin B1, anti-γH2AX) E->F G Incubate with fluorescently-labeled secondary antibodies F->G H Counterstain nuclei with DAPI G->H I Mount coverslips on slides H->I J Image using a fluorescence microscope I->J K Quantify protein expression and localization J->K cluster_0 Inducing Stimuli cluster_1 Key Signaling Nodes cluster_2 Effector Proteins cluster_3 Cellular Outcome Piperidine Carboxamides Piperidine Carboxamides DNA Damage DNA Damage Piperidine Carboxamides->DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation p16 p16 Oncogene Activation->p16 p21 p21 p53->p21 pRb pRb Cell Cycle Arrest Cell Cycle Arrest pRb->Cell Cycle Arrest p21->Cell Cycle Arrest p16->pRb

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Regulatory Alignment: OSHA 29 CFR 1910.1450 (Laboratory Standard)

Executive Summary & Hazard Rationale

As a Senior Application Scientist, I frequently consult on the safe handling of novel pharmacophores. 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide (typically supplied as a dihydrochloride salt, CAS: 1333641-79-4) is a critical building block in the synthesis of Protease-Activated Receptor 2 (PAR2) modulators, such as the potent agonist GB110 and antagonist GB83 [1].

Because this compound is a highly active piperidine derivative containing a basic primary amine, it presents specific operational hazards that require rigorous mitigation:

  • Biological Activity: Unintentional exposure can trigger PAR2-mediated intracellular calcium mobilization and inflammatory pathways.

  • Chemical Irritation: The primary amine moiety is a known irritant to the respiratory tract, skin, and ocular mucosa.

  • Physical Properties: The dihydrochloride salt form is highly crystalline and prone to electrostatic dispersion, significantly increasing the risk of aerosolization during weighing procedures.

PAR2_Signaling L PAR2 Ligand (Derivative) R PAR2 Receptor (Activation) L->R G Gq Protein Coupling R->G PLC PLC-β Activation G->PLC Ca Intracellular Ca2+ Mobilization PLC->Ca

Mechanism of action: PAR2 activation by synthetic ligands leading to calcium mobilization.

Personal Protective Equipment (PPE) Matrix

To comply with OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) [2], handling this compound requires a strict, self-validating PPE protocol. The following matrix outlines the required gear and the mechanistic causality behind each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥0.12 mm)Nitrile provides superior chemical resistance against basic amines compared to latex. Double-gloving prevents permeation during the addition of penetration-enhancing solvents like DMSO.
Eye Protection Tight-fitting chemical splash gogglesProtects against corneal damage from highly basic amine dust or accidental splashing during solubilization. Safety glasses are insufficient for fine powders.
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs prevent wrist exposure and particulate ingress. The coat isolates the hazard, preventing particulate transfer to street clothing.
Respiratory N95/P100 Particulate RespiratorRequired if a Ventilated Balance Enclosure (VBE) is unavailable. The dihydrochloride salt is electrostatically active; a respirator prevents inhalation of biologically active particulates.

Operational Workflow: Step-by-Step Methodology

Trust in a safety protocol comes from its ability to self-validate. Do not just follow these steps; verify the physical indicators of safety at each stage of the workflow.

Handling_Workflow A 1. Preparation Don PPE & Verify VBE B 2. Transfer Move Sealed Vial to VBE A->B C 3. Weighing De-ionize & Weigh Salt B->C D 4. Solubilization Add Buffer/DMSO C->D F Spill Response Neutralize & Contain C->F If Spill Occurs E 5. Decontamination Clean VBE & Doff PPE D->E F->E

Operational workflow for the safe handling and formulation of hazardous piperidine derivatives.

Step 1: System Validation and Preparation
  • Verify Containment: Turn on the Ventilated Balance Enclosure (VBE) or fume hood. Self-Validation: Check the magnehelic gauge to confirm negative pressure (typically between 0.4 and 0.6 inches of water) before proceeding.

  • Don PPE: Equip double nitrile gloves, splash goggles, and a lab coat.

Step 2: Static Mitigation and Transfer
  • Transfer: Move the sealed secondary container holding the 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide vial into the VBE.

  • De-ionize: Pass the sealed vial through an anti-static ionizer fan for 15 seconds. Causality: This neutralizes the electrostatic charge on the glass, preventing the dihydrochloride powder from "jumping" or aerosolizing when the cap is removed.

Step 3: Weighing and Solubilization
  • Tare and Weigh: Uncap the vial slowly. Use an anti-static weighing spatula to transfer the desired mass to a tared glass vial.

  • Solubilize: Add the vehicle (e.g., DMSO or aqueous buffer) directly to the weighing vial inside the VBE. Cap the vial tightly before vortexing. Causality: Solubilizing the powder inside the VBE eliminates the risk of transporting dry, dispersible powder across the laboratory, locking the active pharmaceutical ingredient (API) into a manageable liquid state.

Step 4: Decontamination
  • Wipe Down: Wipe the balance, spatulas, and VBE surfaces with a damp paper towel (water, followed by 70% ethanol) to capture any microscopic dust.

  • Doffing: Remove the outer layer of gloves inside the VBE and dispose of them in a designated hazardous waste bin before withdrawing your hands from the containment zone.

Spill Response and Disposal Plan

In the event of a powder spill outside of primary containment, immediate and calculated action is required to prevent respiratory exposure.

  • Isolate: Evacuate personnel from the immediate vicinity (3-meter radius) to allow suspended particulates to settle.

  • Contain and Neutralize: Do not dry-sweep. Dry sweeping aerosolizes the API. Instead, cover the spill with absorbent wadding. Gently pour a weak acidic solution (e.g., 5% citric acid) over the wadding. Causality: The weak acid neutralizes the basic primary amine, reducing its volatility and irritant properties, while the liquid prevents aerosolization.

  • Collect: Scoop the wet wadding using a disposable plastic scraper into a sealable hazardous waste bag.

  • Disposal: Label the container as "Hazardous Waste: Toxic/Irritant Amine Solid" and dispose of it according to institutional and EPA guidelines.

References

  • Barry, G. D., Suen, J. Y., Le, G. T., Cotterell, A., Reid, R. C., & Fairlie, D. P. (2010). Novel agonists and antagonists for human protease activated receptor 2. Journal of Medicinal Chemistry, 53(20), 7428-7440.[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[Link]

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